Cytarabine
描述
属性
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Record name | CYTARABINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69-74-9 (hydrochloride) | |
| Record name | Cytarabine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022877 | |
| Record name | Cytarabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cytarabine appears as colorless crystals. Used as an antiviral agent., Solid | |
| Record name | CYTARABINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cytarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 1 G IN ABOUT 5 ML WATER & 500 ML ALC; 1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL, Soluble in water, 4.38e+01 g/L | |
| Record name | SID47193873 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Cytarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYTARABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cytarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Prisms from 50% ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER | |
CAS No. |
147-94-4 | |
| Record name | CYTARABINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cytarabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytarabine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cytarabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytarabine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYTARABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04079A1RDZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYTARABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cytarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
414 to 415 °F (NTP, 1992), 186-188, 212-213 °C, 212 - 213 °C | |
| Record name | CYTARABINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cytarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYTARABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cytarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of Cytarabine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of Cytarabine, a critical antimetabolite agent used in chemotherapy. The document details its structural identifiers, physicochemical properties, mechanism of action, and the experimental protocols used for its structural elucidation.
Introduction to this compound
This compound, also known as cytosine arabinoside (ara-C), is a synthetic pyrimidine nucleoside analog of deoxycytidine.[1][2] It is a cornerstone medication in the treatment of various hematological malignancies, including acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), and lymphomas.[3] Structurally, this compound's key feature is the replacement of the natural deoxyribose sugar with an arabinose sugar moiety.[1][4] This seemingly subtle alteration, where the 2'-hydroxyl group is in a trans configuration relative to the 3'-hydroxyl group (unlike the cis configuration in the natural cytidine), is fundamental to its cytotoxic activity.[4] This guide will delve into the specific molecular characteristics that underpin its therapeutic function.
Molecular Structure and Identification
The definitive structure of this compound is characterized by a cytosine base attached to an arabinofuranose sugar via a β-N1-glycosidic bond.[2] This arrangement distinguishes it from its endogenous counterparts, cytidine and deoxycytidine.
Chemical Identifiers
The molecule is unambiguously identified by several standardized nomenclature systems, which are crucial for database searches and regulatory documentation.
| Identifier Type | Value |
| IUPAC Name | 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
| CAS Number | 147-94-4[2] |
| Chemical Formula | C₉H₁₃N₃O₅[2] |
| SMILES | C1=CN(C(=O)N=C1N)[C@H]2--INVALID-LINK--CO)O)O[2] |
| InChI Key | UHDGCWIWMRVCDJ-CCXZUQQUSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile. The compound typically appears as a white to off-white, crystalline powder or colorless crystals.[2] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molar Mass | 243.22 g/mol | [2] |
| Melting Point | 212-213 °C (414-415 °F) | [2] |
| Bioavailability (Oral) | < 20% | [3] |
| Protein Binding | ~13% | [1] |
| Elimination Half-life | Biphasic: 10 min (initial phase), 1–3 hr (terminal phase) | [1] |
| Solubility | Freely soluble in water | [2] |
Mechanism of Action: A Structural Perspective
This compound's efficacy is rooted in its structural mimicry of deoxycytidine, allowing it to act as an antimetabolite.[4] It is a prodrug that requires intracellular activation. The process begins with its transport into the cell, primarily by human equilibrative nucleoside transporter 1 (hENT1).[1]
Once inside the cell, this compound undergoes a three-step phosphorylation cascade to become its active form, this compound triphosphate (ara-CTP).[4][5] This active metabolite then exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of DNA Polymerase : Ara-CTP competitively inhibits DNA polymerase, a critical enzyme for DNA replication and repair. This action effectively halts DNA synthesis, particularly during the S-phase of the cell cycle.[3][6]
-
Incorporation into DNA : Ara-CTP is incorporated into the growing DNA strand. The arabinose sugar's unique stereochemistry, specifically the 2'-hydroxyl group, creates steric hindrance that prevents the formation of the next phosphodiester bond, leading to premature chain termination.[3][4]
The inactivation of this compound occurs via deamination by cytidine deaminase into the non-toxic metabolite, uracil arabinoside.[1] The balance between the activating kinase (deoxycytidine kinase) and inactivating deaminase is a key determinant of the drug's efficacy.
Below is a diagram illustrating the metabolic activation and signaling pathway of this compound.
Experimental Protocols for Structural Analysis
The precise three-dimensional structure of this compound has been determined using standard crystallographic and spectroscopic techniques. The following sections outline the generalized protocols for these key experiments.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state.[7]
Objective: To determine the precise bond lengths, bond angles, and absolute configuration of this compound.
Methodology:
-
Crystallization: High-purity this compound powder is dissolved in a suitable solvent system (e.g., 50% ethanol) to achieve supersaturation. Crystals are grown through slow evaporation, vapor diffusion, or cooling methods until a single crystal of adequate size (typically >0.1 mm) and quality is obtained.
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed within an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations.[8] It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[8][9]
-
Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model of this compound is built into the electron density map. The model is then refined computationally, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the calculated data from the model.[8][10]
-
Data Validation and Deposition: The final structural model is validated for geometric and crystallographic quality. The coordinates and experimental data are then typically deposited in a public repository like the Cambridge Structural Database (CSD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) within a molecule in solution, confirming its structure and connectivity.[11]
Objective: To confirm the chemical structure, connectivity, and stereochemistry of this compound in solution and to assess its purity and stability.[11][12]
Methodology:
-
Sample Preparation: A small quantity (typically 1-5 mg) of this compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of approximately 1-10 mM. The solution is transferred to a standard NMR tube. A reference standard, such as tetramethylsilane (TMS) or a derivative, may be added for chemical shift calibration.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of NMR experiments are performed:
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts, signal integrations (proton ratios), and coupling constants (J-coupling), which reveal adjacent protons.
-
¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC): Two-dimensional experiments like COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) is used to correlate directly bonded proton and carbon atoms, confirming the C-H framework of the molecule.
-
-
Spectral Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, integration values, and coupling patterns in the ¹H and ¹³C spectra are analyzed and assigned to specific atoms within the this compound molecule. The 2D NMR data are used to piece together the molecular fragments and confirm the overall structure, including the stereochemical relationships in the arabinose ring.
Conclusion
The molecular structure of this compound is precisely defined, with its unique arabinose sugar moiety being the cornerstone of its potent antineoplastic activity. This structural feature allows its active triphosphate form to disrupt DNA synthesis by inhibiting DNA polymerase and inducing chain termination. The detailed characterization of its structure through techniques like X-ray crystallography and NMR spectroscopy has been fundamental to understanding its mechanism of action and has solidified its role as a vital chemotherapeutic agent. This in-depth knowledge continues to inform the development of new nucleoside analogs and combination therapies in oncology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H13N3O5 | CID 6253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Exploring the Antitumor Mechanism of High-Dose this compound through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. rigaku.com [rigaku.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. An 1H NMR study of the this compound degradation in clinical conditions to avoid drug waste, decrease therapy costs and improve patient compliance in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physical and chemical stability of this compound in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Developmental Odyssey of Cytosine Arabinoside: A Technical Guide
Foreword: This document provides a comprehensive technical overview of the discovery, history, and foundational experimental work that established Cytosine Arabinoside (Ara-C), also known as cytarabine, as a cornerstone of chemotherapy for hematological malignancies. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's journey from a marine natural product to a life-saving therapeutic agent.
Discovery and Initial Synthesis
The story of Cytosine Arabinoside begins not in a laboratory, but in the marine environment. In the early 1950s, researchers discovered nucleosides containing an arabinose sugar moiety in the Caribbean sponge, Tectitethya crypta (formerly Cryptotethya crypta).[1] This discovery of arabinose-containing nucleotides, which could act as chain terminators in DNA synthesis, spurred interest in their potential as anticancer agents.[2]
This natural discovery paved the way for the first chemical synthesis of Cytosine Arabinoside in 1959 by Richard Walwick, Walden Roberts, and Charles Dekker at the University of California, Berkeley. This seminal achievement marked the beginning of a new class of cancer drugs that targeted the sugar component of nucleosides, rather than the base.[3] Following rigorous preclinical and clinical evaluation, this compound was approved by the United States Food and Drug Administration (FDA) in June 1969 and was initially marketed by Upjohn under the brand name Cytosar-U.[3]
Experimental Protocol: First Chemical Synthesis (Conceptual Reconstruction)
Objective: To synthesize 1-β-D-arabinofuranosylcytosine (Cytosine Arabinoside) from cytidine.
Materials:
-
Cytidine
-
Diphenyl carbonate
-
Dimethylformamide (DMF)
-
Ammonium hydroxide (NH₄OH)
-
Dowex 1 (OH⁻ form) resin
-
Ethanol
Methodology:
-
Cyclocytidine Formation:
-
A mixture of cytidine and diphenyl carbonate in dimethylformamide (DMF) is heated.
-
This reaction facilitates the formation of an O²-2'-cyclonucleoside, 2,2'-anhydro-1-β-D-arabinofuranosylcytosine (cyclocytidine), through an intramolecular condensation.
-
-
Hydrolysis to Cytosine Arabinoside:
-
The resulting cyclocytidine is hydrolyzed under alkaline conditions.
-
A solution of cyclocytidine hydrochloride in aqueous ammonium hydroxide is stirred at an elevated temperature (e.g., 58°C) until the hydrolysis is complete, which can be monitored by thin-layer chromatography.
-
-
Purification:
-
The reaction mixture is passed through an anion-exchange resin, such as Dowex 1 (OH⁻ form), to remove unwanted ions.
-
The eluate is concentrated, and the crude product is recrystallized from a suitable solvent like ethanol to yield pure cytosine arabinoside.
-
Mechanism of Action
Cytosine arabinoside is a pyrimidine nucleoside analog that exerts its cytotoxic effects by interfering with DNA synthesis.[1][3] Its mechanism of action is multifaceted and relies on its intracellular activation to its triphosphate form, ara-CTP.[4]
Intracellular Activation and DNA Incorporation
The metabolic activation of Ara-C is a critical determinant of its antitumor activity.
-
Cellular Uptake: Ara-C enters the cell primarily through the human equilibrative nucleoside transporter 1 (hENT1).[3]
-
Phosphorylation: Once inside the cell, Ara-C is sequentially phosphorylated by a series of kinases:
-
Deoxycytidine kinase (dCK) converts Ara-C to Ara-CMP (cytosine arabinoside monophosphate). This is the rate-limiting step in the activation pathway.
-
Deoxycytidylate kinase (dCMPK) further phosphorylates Ara-CMP to Ara-CDP (cytosine arabinoside diphosphate).
-
Nucleoside diphosphate kinases (NDPKs) complete the activation by converting Ara-CDP to the active metabolite, Ara-CTP (cytosine arabinoside triphosphate).[4]
-
-
Inhibition of DNA Polymerase: Ara-CTP is a competitive inhibitor of DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[5]
-
DNA Incorporation and Chain Termination: Ara-CTP is incorporated into the growing DNA strand. The arabinose sugar moiety, with its 2'-hydroxyl group in the "up" position, sterically hinders the rotation of the phosphodiester bond, preventing the DNA polymerase from adding the next nucleotide and thus terminating DNA chain elongation.[5]
Signaling Pathway of Ara-C Activation and Action
Caption: Intracellular activation and mechanism of action of Cytosine Arabinoside.
Preclinical Studies
Early preclinical studies were crucial in establishing the anti-leukemic activity of Cytosine Arabinoside and understanding its dose-response relationship. These studies were primarily conducted in murine leukemia models and in vitro cell cultures.
In Vivo Murine Leukemia Models
The L1210 and P388 murine leukemia models were instrumental in the preclinical evaluation of Ara-C. These models allowed for the assessment of the drug's efficacy in a living organism, providing data on survival, dose scheduling, and toxicity.[6][7][8]
Objective: To evaluate the anti-leukemic activity of Cytosine Arabinoside in a mouse model of leukemia (e.g., L1210).
Materials:
-
Leukemia cell line (e.g., L1210)
-
Syngeneic mice (e.g., DBA/2 or BDF1)
-
Cytosine Arabinoside
-
Sterile phosphate-buffered saline (PBS) or other suitable vehicle
-
Syringes and needles for injection
Methodology:
-
Leukemia Cell Inoculation:
-
A known number of leukemia cells (e.g., 1 x 10⁵ L1210 cells) are injected intraperitoneally (i.p.) or intravenously (i.v.) into a cohort of mice.
-
-
Treatment Regimen:
-
Treatment with Cytosine Arabinoside or vehicle control begins 24 hours after tumor cell inoculation.
-
Ara-C is administered at various doses and schedules (e.g., daily for a set number of days, or intermittent high doses).
-
-
Monitoring and Endpoints:
-
Mice are monitored daily for signs of toxicity and disease progression (e.g., weight loss, ascites formation, paralysis).
-
The primary endpoint is typically the median survival time (MST) of the treated groups compared to the control group.
-
The percent increase in lifespan (%ILS) is calculated as: [(MST of treated group - MST of control group) / MST of control group] x 100.
-
In Vitro Cytotoxicity Studies
In vitro studies using various leukemia cell lines were essential for determining the direct cytotoxic effects of Ara-C, its IC50 (half-maximal inhibitory concentration), and for elucidating its cellular and molecular mechanisms of action.
Objective: To determine the cytotoxic effect of Cytosine Arabinoside on a leukemia cell line (e.g., HL-60).
Materials:
-
Leukemia cell line (e.g., HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytosine Arabinoside
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Leukemia cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) in complete culture medium.
-
-
Drug Treatment:
-
Cells are treated with a range of concentrations of Cytosine Arabinoside. A vehicle control (medium with the same amount of solvent used to dissolve Ara-C) is also included.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Clinical Development and Efficacy
The clinical development of Cytosine Arabinoside revolutionized the treatment of acute myeloid leukemia (AML). Early clinical trials in the late 1960s and early 1970s established its efficacy and led to the development of combination chemotherapy regimens that remain the standard of care today.
Pivotal Clinical Trials and the "7+3" Regimen
A landmark development in the clinical use of Ara-C was the establishment of the "7+3" induction regimen for AML. This regimen consists of a continuous intravenous infusion of Cytosine Arabinoside for seven days combined with an anthracycline antibiotic (such as daunorubicin or idarubicin) for the first three days.[2] This combination therapy significantly improved complete remission rates compared to single-agent treatments.
| Clinical Trial Data Summary (Representative Early Trials in AML) | ||||
| Trial/Regimen | Patient Population | Number of Patients | Complete Remission (CR) Rate | Reference |
| Ara-C + Daunorubicin ("7+3") | Newly Diagnosed AML | Varies by study | 50-70% | [2] |
| High-Dose Ara-C (HDAC) Consolidation | AML in Remission | Varies by study | Improved disease-free survival | [9] |
| Ara-C Monotherapy (Early trials) | Refractory Leukemia | Varies by study | Lower, variable | Historical data |
Pharmacokinetics
The clinical efficacy of Cytosine Arabinoside is influenced by its pharmacokinetic properties. Ara-C has a short plasma half-life due to rapid deamination by the enzyme cytidine deaminase, primarily in the liver and plasma, into the inactive metabolite uracil arabinoside (ara-U).[10] This rapid inactivation necessitates continuous infusion or frequent administration to maintain therapeutic plasma concentrations.
| Pharmacokinetic Parameters of Cytosine Arabinoside | |
| Parameter | Value |
| Plasma Half-life | Biphasic: initial phase ~10 minutes, terminal phase 1-3 hours |
| Metabolism | Primarily by cytidine deaminase to ara-U |
| Excretion | Primarily renal, as ara-U |
| Bioavailability (Oral) | Poor (<20%) |
Mechanisms of Resistance
Despite its efficacy, resistance to Cytosine Arabinoside is a significant clinical challenge. Resistance can be intrinsic or acquired and involves multiple molecular mechanisms that limit the drug's ability to induce cell death.
Altered Drug Metabolism and Transport
-
Decreased Uptake: Reduced expression or function of the hENT1 transporter can limit the entry of Ara-C into leukemic cells.[11]
-
Reduced Activation: Decreased activity of deoxycytidine kinase (dCK), the rate-limiting enzyme for Ara-C activation, is a common mechanism of resistance.[12]
-
Increased Inactivation: Overexpression of cytidine deaminase (CDA) or deoxycytidylate deaminase (dCMPD) leads to enhanced conversion of Ara-C and Ara-CMP to their inactive forms.[12]
Alterations in Drug Targets and Cellular Signaling
-
Increased dCTP Pools: Elevated intracellular levels of dCTP can outcompete Ara-CTP for incorporation into DNA, thereby reducing the drug's efficacy.[5]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) and activation of pro-survival pathways, such as the PI3K/Akt and MAPK pathways, can confer resistance to Ara-C-induced apoptosis.[13]
Signaling Pathways in Ara-C Resistance
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. RNA expression of genes involved in this compound metabolism and transport predicts this compound response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Response and Toxicity to this compound Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy of leukemia L1210 in mice with 1-beta-d-arabinofuranosylcytosine hydrochloride. I. Influence of treatment schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separate and sequential chemotherapy of mouse leukemia L1210 with 1-beta-D-arabinofuranosylcytosine hydrochloride and 1,3-bis(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The interaction of gemcitabine and this compound on murine leukemias L1210 or P388 and on human normal and leukemic cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. In vivo mechanisms of resistance to this compound in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic factors influencing this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and this compound: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Cytarabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone of chemotherapy, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] As a pyrimidine nucleoside analog, its efficacy is rooted in its ability to disrupt DNA synthesis, leading to cell death in rapidly dividing cancer cells.[2][3] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.
Pharmacokinetics
The clinical efficacy of this compound is heavily influenced by its pharmacokinetic profile, which is characterized by its absorption, distribution, metabolism, and excretion.
Absorption and Distribution
This compound is poorly absorbed orally, with less than 20% of the administered dose reaching systemic circulation.[4][5] Consequently, it is primarily administered via intravenous or subcutaneous injection.[2][5] Continuous intravenous infusions can produce relatively constant plasma concentrations within 8 to 24 hours.[5] Following subcutaneous or intramuscular injection, peak plasma concentrations are typically observed within 20 to 60 minutes.[5][6]
This compound distributes into the placenta and can cross the blood-brain barrier to a limited extent.[5] When administered intrathecally, it diffuses into the systemic circulation, although plasma concentrations remain low.[5]
Metabolism and Excretion
The metabolic pathway of this compound is a critical determinant of its activity. Upon entering the cell, primarily through the human equilibrative nucleoside transporter 1 (hENT1), it undergoes a series of phosphorylation steps to become its active triphosphate form, this compound triphosphate (ara-CTP).[1][7][8] This conversion is catalyzed by deoxycytidine kinase (dCK), which is the rate-limiting step, followed by other nucleotide kinases.[9][10][11]
Conversely, this compound is rapidly inactivated through deamination by cytidine deaminase (CDA) into the non-toxic metabolite uracil arabinoside (ara-U).[7][9] This process occurs predominantly in the liver, spleen, and kidneys.[9] Due to this rapid inactivation, this compound has a short plasma half-life of approximately 1 to 3 hours.[2][6] The inactive metabolite, ara-U, is then primarily excreted in the urine.[2]
Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound can vary significantly based on the dosage regimen. High-dose this compound (HiDAC) regimens are employed to overcome resistance and enhance intracellular accumulation of the active metabolite, ara-CTP.[12][13]
Table 1: Pharmacokinetic Parameters of this compound in Adults
| Parameter | Standard-Dose this compound | High-Dose this compound (1-3 g/m²) | Reference(s) |
| Half-life (t½) | Initial: 7-20 minutes; Terminal: 1-3 hours | Terminal: 7.8-12.6 minutes | [6][14] |
| Peak Plasma Concentration (Cmax) | Dose-dependent | 32-97 µM (steady state) | [14] |
| Clearance (CL) | - | 1.7-2.9 L/kg·h | [14] |
| Volume of Distribution (Vd) | - | 0.44-0.86 L/kg | [14] |
Table 2: Pharmacokinetic Parameters of Intrathecal Liposomal this compound in Pediatrics
| Age Group | Dose | Elimination Half-life (Free this compound) | Elimination Half-life (Encapsulated this compound) | Reference(s) |
| < 3 years | 25 mg | 59.3 hours | 56.7 hours | [15] |
| 3-10 years | 35 mg | 40.9 hours | 31.5 hours | [16] |
| > 10 years | 50 mg | 43.7 hours | 36.4 hours | [16] |
Pharmacodynamics
The pharmacodynamic effects of this compound are mediated by its active metabolite, ara-CTP, which interferes with DNA synthesis and repair.
Mechanism of Action
This compound's cytotoxic effects are S-phase specific, targeting cells undergoing active DNA replication.[3][7] The primary mechanisms of action of ara-CTP include:
-
Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, an essential enzyme for DNA replication.[1][4]
-
Incorporation into DNA: Ara-CTP is incorporated into the growing DNA strand. The arabinose sugar moiety in its structure sterically hinders the rotation of the molecule, preventing the addition of subsequent nucleotides and leading to chain termination.[1][3]
-
Inhibition of DNA Repair: The incorporation of ara-CTP into DNA creates abnormal structures that can overwhelm the cell's DNA repair machinery, ultimately triggering apoptosis.[1]
Mechanisms of Resistance
Resistance to this compound is a significant clinical challenge and can arise from several mechanisms:
-
Decreased Cellular Uptake: Reduced expression or function of nucleoside transporters, particularly hENT1, can limit the entry of this compound into cancer cells.[9]
-
Impaired Activation: Decreased activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation pathway, leads to lower intracellular levels of ara-CTP.[9][11]
-
Increased Inactivation: Elevated levels of cytidine deaminase (CDA) can lead to rapid conversion of this compound to the inactive ara-U.[8][9]
-
Altered Nucleotide Pools: High intracellular concentrations of the natural substrate for DNA polymerase, deoxycytidine triphosphate (dCTP), can competitively inhibit the incorporation of ara-CTP into DNA.[9][17]
Signaling Pathways and Experimental Workflows
This compound Metabolism and Mechanism of Action
The following diagram illustrates the key steps in the metabolic activation of this compound and its subsequent mechanism of action.
Caption: Metabolic activation and mechanism of action of this compound.
Experimental Workflow: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method commonly used to assess cell viability and the cytotoxic effects of drugs like this compound.
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Key Experimental Protocols
Quantification of this compound and its Metabolites by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound and its main metabolite, ara-U, in biological matrices.
Objective: To determine the concentration of this compound and ara-U in plasma or urine samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., API 4000)
-
Internal standards (e.g., Ara-C ¹³C₃, Ara-U ¹³C ¹⁵N₂)
-
Protein precipitation agent (e.g., acetonitrile)
-
Biological samples (plasma or urine)
Methodology:
-
Sample Preparation:
-
Thaw plasma or urine samples on ice.
-
To a 50 µL aliquot of the sample, add the internal standards.
-
Perform protein precipitation by adding an appropriate volume of a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.[18]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Chromatographic separation is achieved using a suitable column (e.g., high-strength silica T3).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific transitions for this compound, ara-U, and their respective internal standards.[18]
-
For example, the ions monitored could be 242 → 109 for this compound and 322 → 97 for Ara-U.[18]
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analytes to their internal standards against a standard curve.
-
Cytotoxicity Assessment using MTT Assay
This protocol details the steps for evaluating the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium without drug).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[19]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[19]
-
Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[20]
-
Carefully remove the medium and add 200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Shake the plate for 5 minutes to ensure complete dissolution.[19]
-
-
Data Analysis:
-
Measure the absorbance at 560-570 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
DNA Synthesis Inhibition by BrdU Incorporation Assay
This protocol describes a method to measure the inhibitory effect of this compound on DNA synthesis.
Objective: To quantify the rate of DNA synthesis in cells treated with this compound.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Culture and Treatment:
-
Culture cells in a 96-well plate.[21]
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
-
BrdU Labeling:
-
Cell Fixation and DNA Denaturation:
-
Immunostaining:
-
Detection and Analysis:
-
Visualize and quantify the BrdU-positive cells using fluorescence microscopy or measure the fluorescence intensity with a microplate reader.
-
The reduction in BrdU incorporation in this compound-treated cells compared to untreated controls indicates the inhibition of DNA synthesis.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugs.com [drugs.com]
- 6. publications.aap.org [publications.aap.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. RNA expression of genes involved in this compound metabolism and transport predicts this compound response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response and Toxicity to this compound Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to this compound and Idarubicin Induction Chemotherapy [mdpi.com]
- 12. Pharmacokinetics of high-dose this compound and its deamination product--a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of dose on the pharmacokinetic and pharmacodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical results and pharmacokinetics of high-dose cytosine arabinoside (HD ARA-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and safety of intrathecal liposomal this compound in children aged <3 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and toxicity of intrathecal liposomal this compound in children and adolescents following age-adapted dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring the Antitumor Mechanism of High-Dose this compound through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurofins.com [eurofins.com]
- 19. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - FI [thermofisher.com]
- 23. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 24. media.cellsignal.com [media.cellsignal.com]
- 25. ucl.ac.uk [ucl.ac.uk]
An In-depth Technical Guide to Cytarabine's Effect on the S Phase of the Cell Cycle
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cytarabine, also known as arabinosylcytosine (Ara-C), is a cornerstone antimetabolite chemotherapy agent used primarily in the treatment of hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] Its cytotoxic efficacy is intrinsically linked to its specific activity during the S phase of the cell cycle.[2][3] This document provides a comprehensive technical overview of the molecular mechanisms by which this compound targets DNA synthesis, induces S-phase arrest, and activates critical cell cycle checkpoint signaling pathways. Detailed experimental protocols for assessing these effects and quantitative data from key studies are presented to provide a practical resource for the scientific community.
Core Mechanism of Action
This compound is a pyrimidine nucleoside analog, structurally similar to deoxycytidine.[1] Its mechanism involves a multi-step process of cellular uptake, metabolic activation, and disruption of DNA replication.
-
Cellular Uptake and Activation: this compound is transported into the cell by nucleoside transporters, primarily hENT-1.[4] Inside the cell, it is converted to its active form, this compound triphosphate (ara-CTP), through sequential phosphorylation by deoxycytidine kinase (dCK) and other kinases.[1][5] This activation is crucial for its cytotoxic effects.
-
Inhibition of DNA Synthesis: The primary mode of action of ara-CTP is the inhibition of DNA synthesis.[3][6] It achieves this through two principal mechanisms:
-
Competitive Inhibition of DNA Polymerases: Ara-CTP acts as a competitive inhibitor of DNA polymerases (alpha and epsilon), competing with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the enzyme's active site.[5][7]
-
DNA Incorporation and Chain Termination: Ara-CTP is incorporated into the elongating DNA strand.[4][5] The arabinose sugar in its structure, instead of the normal deoxyribose, has a 2'-hydroxyl group in the trans position. This creates steric hindrance that makes it difficult for DNA polymerase to add the next nucleotide, effectively terminating DNA chain elongation.[1][8] This process leads to the stalling of replication forks.
-
-
Inhibition of DNA Repair: The incorporation of this compound into DNA creates abnormal structures that can overwhelm the cell's DNA repair machinery, further contributing to DNA damage and cytotoxicity.[1][7]
Impact on Cell Cycle S Phase Progression
As a direct consequence of its role in halting DNA replication, this compound is a cell cycle phase-specific agent, exerting its maximum cytotoxic effect on cells actively synthesizing DNA in the S phase.[2][7]
S-Phase Arrest and Cell Cycle Redistribution
Treatment of rapidly dividing cells with this compound leads to an accumulation of cells in the S phase, an event commonly referred to as S-phase arrest.[9][10][11] This arrest is a cellular response to replication stress and DNA damage. The extent and duration of this arrest can be dose- and time-dependent. While many studies report a classic S-phase accumulation, some contexts, particularly at different dosages or in different cell lines, may show a G0/G1 arrest, indicating that this compound can also block the progression of cells from the G1 to the S phase.[12][13]
Quantitative Data on this compound-Induced Cell Cycle Changes
The following tables summarize quantitative data from various studies, illustrating the effect of this compound on cell cycle phase distribution in different cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Murine Hematopoietic Stem Cells (LSK)
| Treatment Condition | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Baseline (0 hours) | ~90% | 10% | <1% |
| 4 hours post-injection | N/A | 4% | N/A |
| 20 hours post-injection | N/A | 28% | N/A |
| (Data synthesized from a study on murine stem cells following a single 100 mg/kg injection of Ara-C)[9][14] |
Table 2: Effect of this compound on Cell Cycle Distribution in Human Leukemia Cell Lines
| Cell Line | This compound (Ara-C) Conc. | Time (hours) | % Cells in G1 | % Cells in S Phase | % Cells in G2/M |
| U937 | 10 nM | 72 | Decreased | Increased | - |
| U937 | 100 nM | 72 | Decreased | Increased | - |
| U937 | 1000 nM | 72 | - | - | Increased (and Sub-G1) |
| HL-60 | 2.5 µM | 24 | 63.1% ± 9.5% | N/A | N/A |
| HL-60 | 15 µM | 24 | 75.5% ± 4.2% | N/A | N/A |
| (Data for U937 shows a dose-dependent increase in S-phase, shifting to G2/M and apoptosis at high concentrations.[15] Data for HL-60 shows a G0/G1 arrest.[13]) |
Signaling Pathways Activated by this compound
The replication stress induced by this compound triggers the DNA Damage Response (DDR), a critical signaling network that coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.
The ATR-Chk1 Checkpoint Pathway
A primary pathway activated by this compound-induced stalled replication forks is the ATR-Chk1 signaling cascade.[16][17]
-
ATR Activation: The stalling of replication forks creates stretches of single-stranded DNA (ssDNA), which are recognized by replication protein A (RPA). This structure recruits and activates the apical kinase, ATR (Ataxia Telangiectasia and Rad3-related).[17]
-
Chk1 Phosphorylation: Activated ATR then phosphorylates and activates its key downstream effector, Checkpoint kinase 1 (Chk1), at serine residues 317 and 345.[16][18]
-
Induction of S-Phase Arrest: Activated Chk1 phosphorylates the phosphatase Cdc25A, targeting it for degradation.[10][17] The degradation of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) required for S-phase progression, thereby enforcing the cell cycle arrest.[10]
This checkpoint activation is a pro-survival mechanism that allows the cell time to repair the DNA damage.[19] Consequently, inhibiting this pathway (e.g., with Chk1 or ATR inhibitors) has been shown to synergistically enhance the cytotoxic effects of this compound, representing a promising therapeutic strategy.[16][20]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Administration of low-dose this compound results in immediate S-phase arrest and subsequent activation of cell cycling in murine stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Exploring the Antitumor Mechanism of High-Dose this compound through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Effects of Selective Checkpoint Kinase 1 Inhibition on this compound Cytotoxicity in Acute Myelogenous Leukemia Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CHK1 as a therapeutic target to bypass chemoresistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms responsible for the synergistic antileukemic interactions between ATR inhibition and this compound in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Conversion of Cytarabine to Ara-CTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the intracellular metabolic activation of the chemotherapeutic agent Cytarabine (ara-C) to its active form, ara-CTP. Understanding this critical conversion is paramount for optimizing cancer therapy, overcoming drug resistance, and developing novel therapeutic strategies. This document details the metabolic pathway, key enzymatic players, quantitative analysis of intracellular metabolites, detailed experimental protocols, and the influence of cellular signaling pathways.
The Metabolic Activation Pathway of this compound
This compound, a synthetic analog of deoxycytidine, requires intracellular phosphorylation to exert its cytotoxic effects. This multi-step enzymatic cascade converts the prodrug into its active triphosphate form, which can then be incorporated into DNA, leading to chain termination and cell death.
The metabolic journey of this compound within the cell begins with its transport across the cell membrane, primarily facilitated by the human equilibrative nucleoside transporter 1 (hENT1). Once inside the cell, this compound undergoes a series of phosphorylation steps:
-
ara-C to ara-CMP: The initial and rate-limiting step is the phosphorylation of this compound to this compound monophosphate (ara-CMP) by the enzyme deoxycytidine kinase (dCK) .
-
ara-CMP to ara-CDP: ara-CMP is subsequently phosphorylated to this compound diphosphate (ara-CDP) by cytidylate kinase (CMPK) .
-
ara-CDP to ara-CTP: Finally, ara-CDP is converted to the active form, this compound triphosphate (ara-CTP), by nucleoside diphosphate kinases (NDPKs) .[1]
Conversely, the intracellular concentration of ara-CTP is regulated by catabolic enzymes that either inactivate this compound or dephosphorylate its metabolites:
-
Cytidine deaminase (CDA) converts ara-C to its inactive metabolite, uracil arabinoside (ara-U).
-
Deoxycytidylate deaminase (DCTD) can convert ara-CMP to uracil monophosphate arabinoside (ara-UMP).
-
5'-nucleotidases (NT5Cs) can dephosphorylate ara-CMP back to ara-C.[2]
The balance between the activity of these activating and inactivating enzymes is a critical determinant of the intracellular accumulation of ara-CTP and, consequently, the sensitivity of cancer cells to this compound.
Figure 1: Intracellular metabolic pathway of this compound (ara-C).
Quantitative Analysis of Intracellular this compound Metabolites
The intracellular concentration of ara-CTP is a key determinant of this compound's therapeutic efficacy. Significant inter-patient variability in ara-CTP levels has been observed in acute myeloid leukemia (AML) patients, which correlates with clinical response.[3][4] This variability is attributed to differences in the expression and activity of the metabolic enzymes.
| Metabolite | Cell Type | Treatment Conditions | Intracellular Concentration | Reference |
| ara-CTP | HL-60 (AML cell line) | 10 µM ara-C for 3 h | Varies significantly between sensitive and resistant cells | [5] |
| Pediatric AML patient blasts | Post-ara-C infusion | 0.06–2.43 nmol per 2 × 10⁷ cells (Arm A) | [6] | |
| Pediatric AML patient blasts | Post-ara-C infusion | 0.012–1.222 nmol per 2 × 10⁷ cells (Arm B) | [6] | |
| AML patient blasts | Standard-dose ara-C | Detectable | [3] | |
| AML patient blasts | High-dose ara-C | 27-fold increase vs. standard-dose | [3] | |
| ara-CMP | HL-60 (AML cell line) | 10 µM ara-C for 3 h | 5-500 nM (in nucleus) | [5] |
| ara-CDP | HL-60 (AML cell line) | 10 µM ara-C for 3 h | 2.5-250 nM (in nucleus) | [5] |
Table 1: Intracellular Concentrations of this compound Metabolites. This table summarizes reported intracellular concentrations of ara-C metabolites in different leukemia cell lines and patient samples under various treatment conditions.
Experimental Protocols
Accurate quantification of intracellular this compound metabolites and the activity of key metabolic enzymes is crucial for research and clinical applications.
Quantification of Intracellular this compound and its Metabolites by LC-MS/MS
This protocol describes a robust method for the simultaneous quantification of ara-C, ara-CMP, ara-CDP, and ara-CTP in cell extracts using ion-pair liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][7]
3.1.1. Sample Preparation (Cell Extraction)
-
Cell Harvesting: Harvest cultured leukemia cells (e.g., 1 x 10⁷ cells) by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lysis and Extraction: Resuspend the cell pellet in 500 µL of ice-cold 60% methanol. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3.1.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM tributylamine and 15 mM acetic acid in water (ion-pairing reagent).
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-5 min: 0-20% B
-
5-10 min: 20-80% B
-
10-12 min: 80% B
-
12-15 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
ara-C: m/z 242.1 → 111.0
-
ara-CMP: m/z 322.1 → 79.0
-
ara-CDP: m/z 402.0 → 79.0
-
ara-CTP: m/z 482.0 → 79.0
-
Figure 2: Experimental workflow for metabolite quantification.
Deoxycytidine Kinase (dCK) Activity Assay
This assay measures the rate of phosphorylation of deoxycytidine by dCK in cell lysates.
-
Cell Lysate Preparation:
-
Harvest and wash cells as described in 3.1.1.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a Bradford or BCA assay.
-
-
Reaction Mixture (per well of a 96-well plate):
-
50 mM Tris-HCl pH 7.5
-
5 mM ATP
-
5 mM MgCl₂
-
10 mM DTT
-
100 µM deoxycytidine (substrate)
-
20-50 µg of cell lysate
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding an equal volume of ice-cold methanol.
-
Quantification of dCMP: The product, deoxycytidine monophosphate (dCMP), can be quantified using a specific ELISA kit or by a coupled enzymatic assay that measures the depletion of ATP.
Cytidine Deaminase (CDA) Activity Assay
This assay measures the deamination of cytidine to uridine by CDA in cell lysates.
-
Cell Lysate Preparation: Prepare cell lysates as described in the dCK activity assay (3.2).
-
Reaction Mixture (per well of a 96-well plate):
-
50 mM Tris-HCl pH 7.5
-
100 µM Cytidine (substrate)
-
20-50 µg of cell lysate
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Quantification of Uridine: The product, uridine, can be quantified by HPLC with UV detection at 262 nm. A standard curve of uridine should be prepared to determine the concentration in the samples. Alternatively, the release of ammonia can be measured using a colorimetric or fluorometric assay.
Regulation by Signaling Pathways
The intracellular metabolism of this compound is not a static process and can be influenced by various cellular signaling pathways, which can impact the expression and activity of the key metabolic enzymes. Understanding these regulatory networks is crucial for predicting drug response and developing combination therapies.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is common in many cancers, including AML, and has been linked to this compound resistance.
-
Regulation of dCK: Activated Akt has been shown to phosphorylate and regulate the activity of dCK. While the exact mechanism is still under investigation, it is believed that Akt-mediated phosphorylation can influence the stability and catalytic efficiency of dCK, thereby affecting the rate of ara-C activation.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. The MAPK pathway can also modulate the cellular response to this compound.
-
Regulation of CDA: The MAPK pathway, particularly the ERK1/2 branch, has been implicated in the regulation of CDA expression. Activation of the MAPK pathway can lead to increased transcription of the CDA gene, resulting in higher levels of the inactivating enzyme and consequently, increased resistance to this compound.
Figure 3: Influence of signaling pathways on this compound metabolism.
Conclusion
The intracellular conversion of this compound to its active metabolite, ara-CTP, is a complex and tightly regulated process that is central to its anticancer activity. A thorough understanding of the enzymes, quantitative parameters, and regulatory networks involved in this pathway is essential for the rational design of more effective leukemia therapies. The experimental protocols provided in this guide offer a framework for researchers to investigate the intricacies of this compound metabolism and to explore novel strategies to enhance its therapeutic index. By elucidating the mechanisms of drug activation and resistance, the scientific community can continue to make significant strides in the treatment of hematological malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Response and Toxicity to this compound Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular this compound triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
Cytarabine's In Vitro Impact on Glial Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of cytarabine, a cornerstone antimetabolite chemotherapeutic agent, on the proliferation of various glial cell populations. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to support further research and drug development in neuro-oncology and neuro-immunology.
Quantitative Analysis of this compound's Anti-proliferative Effects
The following tables summarize the quantitative and qualitative effects of this compound on the proliferation of different glial cell types as reported in in-vitro studies.
Table 1: Effect of this compound on Glioma Cell Proliferation
| Cell Line | Assay | Duration of Exposure | IC50 Value (nM) | Reference |
| U87 (Human Glioblastoma) | MTT | 72 hours | 554.34 ± 70.3 | [1] |
| U87 (Human Glioblastoma) | MTT | 96 hours | 530.7 ± 100.7 | [1] |
Table 2: Effect of this compound on Astrocyte Proliferation
| Cell Type | This compound Concentration (µM) | Duration of Exposure | Observed Effect | Reference |
| Postnatal Rat Hippocampal Astrocytes | 4 | Not Specified | Less efficient inhibition of proliferation compared to FUDR | [2] |
| Postnatal Rat Hippocampal Astrocytes | 10 | Not Specified | Less efficient inhibition of proliferation compared to FUDR | [2] |
| Quiescent Rat Embryonic Astrocytes | 4 | 24 hours | Did not kill quiescent astrocytes | [3] |
Table 3: Effect of this compound on Microglia Proliferation
| Cell Type | This compound Concentration | Duration of Exposure | Observed Effect | Reference |
| Primary Murine Microglia | Not Specified | Not Specified | Used for chemical depletion of microglia from astrocyte cultures, implying a cytotoxic/anti-proliferative effect. | [4] |
Note: Quantitative data on the direct dose-response of this compound on microglial proliferation is limited in the reviewed literature.
Table 4: Effect of this compound on Oligodendrocyte Proliferation
| Cell Type | This compound Concentration (µM) | Duration of Exposure | Observed Effect | Reference |
| O-2A/OPCs (Optic Nerve-derived) | 0.01 | 24 hours | Decreased cell division and promoted differentiation. | [1] |
Note: O-2A/OPCs are oligodendrocyte precursor cells.
Experimental Protocols
This section details generalized methodologies for assessing the impact of this compound on glial cell proliferation in vitro, synthesized from multiple sources.
Glial Cell Culture
Primary Astrocyte and Microglia Culture (Mixed Glial Culture):
-
Isolate cerebral cortices from postnatal (P1-P4) rat or mouse pups.
-
Mechanically and enzymatically dissociate the tissue using trypsin and DNase.
-
Plate the mixed cell suspension in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.
-
To obtain a pure astrocyte culture, microglia and oligodendrocyte precursor cells (OPCs) can be removed by shaking the confluent flasks.
-
For microglia isolation, the supernatant from the shaking process, which is rich in microglia, can be collected and plated separately.
Oligodendrocyte Precursor Cell (OPC) Culture:
-
Isolate OPCs from neonatal rat optic nerves or cortices.
-
Purify the cells using differential adhesion techniques or immunopanning.
-
Culture the OPCs in a defined medium containing growth factors such as PDGF and FGF to promote proliferation.
Glioma Cell Line Culture:
-
Culture human glioma cell lines, such as U87, in DMEM or other appropriate media supplemented with 10% FBS and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
This compound Treatment
-
Plate glial cells at a predetermined density in multi-well plates.
-
Allow the cells to adhere and enter a logarithmic growth phase (typically 24 hours).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Dilute the this compound stock solution to the desired final concentrations in the appropriate cell culture medium.
-
Replace the existing medium in the cell culture plates with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the solvent used to dissolve this compound) in each experiment.
-
Incubate the cells with this compound for the desired duration (e.g., 24, 48, 72, or 96 hours).
Proliferation Assays
MTT Assay (Cell Viability/Metabolic Activity):
-
At the end of the this compound treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Counting (Direct Proliferation Measurement):
-
After treatment, detach the cells from the wells using trypsin.
-
Resuspend the cells in culture medium.
-
Count the number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
BrdU/EdU Incorporation Assay (DNA Synthesis):
-
Towards the end of the this compound treatment, add BrdU (Bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) to the culture medium.
-
Incubate for a few hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells and permeabilize them.
-
Detect the incorporated BrdU or EdU using a specific antibody (for BrdU) or click chemistry (for EdU) coupled with a fluorescent secondary antibody or dye.
-
Visualize and quantify the percentage of proliferating cells using fluorescence microscopy or flow cytometry.
Ki-67 Staining (Proliferation Marker):
-
Fix and permeabilize the cells after this compound treatment.
-
Incubate the cells with a primary antibody against the Ki-67 protein, a nuclear marker of proliferation.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Analyze the percentage of Ki-67 positive cells using fluorescence microscopy.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of DNA synthesis. However, its effects on glial cells are also mediated by specific signaling pathways.
General Mechanism of this compound
This compound is a pyrimidine analog that, once inside the cell, is converted to its active triphosphate form, ara-CTP. Ara-CTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. This incorporation halts DNA chain elongation and inhibits DNA polymerase, leading to S-phase cell cycle arrest and subsequent apoptosis in rapidly dividing cells.
PI3K/Akt/mTOR Pathway in Glioma Cells
In glioma cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By downregulating the phosphorylation of key proteins in this pathway, this compound can induce apoptosis and reduce glioma cell proliferation.[1]
Experimental Workflow for Assessing this compound's Impact
The following diagram outlines a typical experimental workflow for studying the effects of this compound on glial cell proliferation in vitro.
Conclusion
This compound demonstrates a clear anti-proliferative effect on various glial cell types in vitro. While its potent cytotoxic effects on glioma cells are well-quantified, its impact on non-malignant glial cells, such as astrocytes, microglia, and oligodendrocytes, is also significant and warrants further investigation. The methodologies and data presented in this guide provide a foundation for future studies aimed at understanding the nuanced roles of this compound in the central nervous system, which is critical for developing more targeted and less neurotoxic cancer therapies. Further research is particularly needed to establish detailed dose-response curves for microglia and oligodendrocytes.
References
Methodological & Application
Application Notes and Protocols: Standard "7 + 3" Induction Regimen with Cytarabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "7 + 3" induction regimen is a long-standing and internationally recognized standard of care for the initial treatment of acute myeloid leukemia (AML), particularly in younger and fit patients.[1][2][3] First established decades ago, this intensive chemotherapy protocol combines a continuous seven-day infusion of Cytarabine (ara-C) with a three-day administration of an anthracycline, typically daunorubicin or idarubicin.[2][3][4] The regimen's durability as a frontline therapy is a testament to its efficacy in inducing complete remission by targeting rapidly proliferating leukemia cells.[5] These application notes provide a comprehensive overview of the regimen, its clinical efficacy, molecular mechanisms, and detailed protocols for in vitro evaluation.
The "7 + 3" Regimen: Components and Administration
The core of the regimen consists of two cytotoxic agents administered on a precise schedule.
-
This compound (ara-C): A cell-cycle-specific antimetabolite that primarily kills cells undergoing DNA synthesis (S-phase).[6]
-
Anthracycline (Daunorubicin or Idarubicin): Acts as a DNA intercalating agent and an inhibitor of topoisomerase II, disrupting DNA replication and transcription.[7]
The standard administration schedule is as follows:
-
This compound: Administered as a continuous intravenous (IV) infusion for 7 consecutive days (Days 1-7).[5][8]
-
Anthracycline: Administered as a short IV infusion or bolus for 3 consecutive days (Days 1-3).[5][9]
This treatment typically requires a hospital stay of several weeks to manage the profound myelosuppression and potential side effects that result.[5]
Diagram: Standard "7 + 3" Dosing Schedule
Caption: Visual representation of the standard "7 + 3" chemotherapy administration schedule.
Clinical Efficacy and Outcomes
The "7 + 3" regimen has demonstrated consistent efficacy in inducing remission in AML patients. However, outcomes can vary based on patient age, AML cytogenetics, and molecular mutations.
Table 1: Standard Dosages for "7 + 3" Regimen Components
| Drug | Standard Dosage | Administration Notes |
| This compound | 100-200 mg/m² per day[4][7][10] | Continuous IV infusion over 24 hours for 7 days.[5][8] |
| Daunorubicin | 60-90 mg/m² per day[1][11] | IV push or short infusion for 3 days. Dose intensification to 90 mg/m² may benefit younger patients (<65 years).[9][11] |
| Idarubicin | 12-13 mg/m² per day[7][10] | IV push or short infusion for 3 days. An alternative to Daunorubicin.[11] |
Table 2: Summary of Clinical Outcomes with "7 + 3" Induction
| Outcome | Reported Rate / Finding | Patient Population / Context | Source |
| Complete Remission (CR) | ~70-80% | Younger adults (<60-65 years) with newly diagnosed AML. | [1][12] |
| Complete Remission (CR) | 75% | SWOG S1203 trial in patients aged 18-60 years. | [1] |
| Complete Remission (CR) | 70.6% (with 90 mg/m² Daunorubicin) | Compared to 57.3% with 45 mg/m² Daunorubicin. | [9] |
| Overall Survival (OS) | Improved over the last four decades. | Analysis of SWOG trial data for patients ≤65 years. | [13] |
| Measurable Residual Disease (MRD) Negativity | High rates observed when combined with Venetoclax. | Phase 1b study of Venetoclax + 7+3. | [2] |
Mechanism of Action
The synergistic anti-leukemic effect of the "7 + 3" regimen stems from the distinct but complementary mechanisms of its components.
-
This compound: As a pyrimidine analog, this compound is metabolized intracellularly to its active triphosphate form, ara-CTP. Ara-CTP competitively inhibits DNA polymerase, halting DNA synthesis and repair.[6] Its incorporation into the DNA strand also leads to chain termination and induces apoptosis.[6]
-
Anthracyclines (Daunorubicin/Idarubicin): These agents intercalate between DNA base pairs, which inhibits DNA replication and transcription.[7] They also inhibit topoisomerase II, an enzyme critical for relaxing DNA supercoils, leading to DNA strand breaks and subsequent cell death.[7]
Diagram: Simplified Mechanism of Action Pathway
Caption: Molecular targets of this compound and Anthracyclines leading to apoptosis in AML cells.
Experimental Protocols for In Vitro Evaluation
Evaluating the efficacy of the "7 + 3" regimen or novel drug combinations in a laboratory setting is crucial for drug development. Below are standard protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest in AML cell lines or primary patient samples.
Diagram: In Vitro Experimental Workflow
Caption: A typical workflow for assessing the in vitro effects of chemotherapeutic agents on AML cells.
Protocol: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
AML cells (e.g., THP-1, HL-60)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete medium.[14] Include wells for untreated controls and blanks (medium only).
-
Drug Treatment: Add various concentrations of this compound and/or Daunorubicin to the wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the blank absorbance.
Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Materials:
-
Treated and untreated AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 2-5 x 10⁵ cells per sample by centrifugation (e.g., 300 x g for 5 minutes).[16]
-
Washing: Wash cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Acquire at least 10,000 events per sample.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[16]
Materials:
-
Treated and untreated AML cells (approx. 1 x 10⁶ cells per sample)
-
Ice-cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[16][17]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect ~1 x 10⁶ cells by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[16][18] Incubate on ice for at least 30 minutes (cells can be stored at 4°C for weeks).[16][18]
-
Rehydration & RNase Treatment: Centrifuge the fixed cells (a higher speed may be needed), discard the ethanol, and wash twice with PBS.[16] Resuspend the pellet in a solution containing RNase A to degrade RNA, which also binds PI.[16][19]
-
DNA Staining: Add 400-500 µL of PI staining solution and incubate for 5-10 minutes at room temperature, protected from light.[16][18]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting PI fluorescence on a linear scale.[16][17] Gate on single cells to exclude doublets and collect at least 10,000 events.[17]
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound and daunorubicin for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7+3 (idarubicin) for AML | ChemoExperts [chemoexperts.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and this compound: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eviq.org.au [eviq.org.au]
- 9. 2043-Induction 7-3 (this compound and DAUNOrubicin) | eviQ [eviq.org.au]
- 10. 350-Induction 7-3 Ida (this compound and iDArubicin) | eviQ [eviq.org.au]
- 11. What Is the Best Daunorubicin Dose and Schedule for Acute Myeloid Leukemia Induction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Throughput Fluorescence-Based In Vitro Experimental Platform for the Identification of Effective Therapies to Overcome Tumour Microenvironment-Mediated Drug Resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved outcomes with “7+3” induction chemotherapy for acute myeloid leukemia over the past four decades: analysis of SWOG trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. igbmc.fr [igbmc.fr]
- 19. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for Intrathecal Cytarabine in CNS Lymphoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine, a pyrimidine nucleoside analog also known as cytosine arabinoside (ara-C), is a fundamental chemotherapeutic agent for hematological malignancies, including its critical application in the management of Central Nervous System (CNS) lymphoma. The blood-brain barrier significantly restricts the penetration of many systemic therapies into the CNS. Intrathecal (IT) administration of this compound is a targeted approach to deliver therapeutic drug concentrations directly into the cerebrospinal fluid (CSF), essential for both the treatment of established CNS disease and for prophylaxis in patients at high risk of CNS relapse.
This document provides comprehensive application notes and detailed protocols for the use of standard and liposomal this compound formulations for intrathecal administration in the context of CNS lymphoma research and development.
Mechanism of Action
This compound functions as an antimetabolite, specifically targeting the process of DNA synthesis.[1] Its cytotoxic effect is achieved through a multi-step intracellular process:
-
Cellular Uptake : this compound enters lymphoma cells through nucleoside transporter proteins, most notably the human equilibrative nucleoside transporter 1 (hENT1).[2][3]
-
Metabolic Activation : Once inside the cell, this compound is converted into its active form, this compound triphosphate (ara-CTP), through a series of phosphorylation steps initiated by the enzyme deoxycytidine kinase (dCK).[4][2]
-
Inhibition of DNA Synthesis and Chain Termination : The active ara-CTP competitively inhibits DNA polymerase, an enzyme vital for DNA replication.[1] Furthermore, when ara-CTP is incorporated into a growing DNA strand, the unique structure of its arabinose sugar physically obstructs the formation of the next phosphodiester bond, leading to premature termination of DNA chain elongation.[1] This disruption of DNA synthesis, which is most pronounced during the S-phase of the cell cycle, induces programmed cell death (apoptosis) in rapidly proliferating lymphoma cells.
Data Presentation: Comparative Analysis
The selection of a this compound formulation for intrathecal use is primarily guided by its pharmacokinetic properties. Liposomal this compound, a sustained-release formulation, offers a significant advantage by maintaining cytotoxic drug levels in the CSF for an extended period compared to the standard formulation.[5][6]
Table 1: Pharmacokinetic Comparison of Intrathecal this compound Formulations
| Parameter | Standard this compound | Liposomal this compound |
| CSF Half-life | Approximately 3.4 hours[5] | 100-263 hours[5][6] |
| Duration of Cytotoxic CSF Concentration (≥0.1 µg/mL) | Less than 24 hours[5] | Greater than 14 days[5] |
Table 2: Standardized Intrathecal Dosing Regimens for CNS Lymphoma
| Formulation | Indication | Recommended Dosage | Administration Frequency |
| Standard this compound | CNS Prophylaxis / Treatment | 70 mg[7] | Weekly until CSF clearance, followed by bi-weekly administration[7] |
| Meningeal Leukemia | 30 mg/m²[8] | Every 4 days until CSF is normal, then one final dose[8] | |
| Liposomal this compound | CNS Prophylaxis | 50 mg[5][9] | Every 2 to 4 weeks[5][9] |
| Lymphomatous Meningitis | 50 mg[6] | Every 2 weeks (induction), then every 4 weeks (maintenance)[6] |
Experimental Protocols
The following protocols are a synthesis of established clinical guidelines. All procedures involving cytotoxic agents must be performed in accordance with institutional and national safety standards.
Subject Selection and Pre-Assessment
Eligibility:
-
Subjects with aggressive lymphomas (e.g., Diffuse Large B-Cell Lymphoma) deemed at high risk for CNS involvement.[10]
-
Subjects with confirmed primary or secondary CNS lymphoma with leptomeningeal disease.[10]
-
Risk assessment should be performed using a validated tool such as the CNS International Prognostic Index (CNS-IPI).[11][12]
Pre-Assessment Protocol:
-
Hematological and Biochemical Analysis: A complete blood count (CBC) with differential, coagulation profile (PTT, INR), and a comprehensive metabolic panel including creatinine, total bilirubin, and ALT are required.[10] A platelet count above 40 x 10⁹/L is strongly recommended.[7]
-
Cerebrospinal Fluid (CSF) Analysis: A baseline lumbar puncture for CSF cytology and flow cytometry is essential.[10][13]
-
Medication Review: All concurrent medications, particularly anticoagulants, must be reviewed and managed appropriately prior to the procedure.[10]
Drug Preparation
Standard this compound:
-
Only preservative-free this compound formulations are to be used for intrathecal administration.[8]
-
The vial should be brought to room temperature before preparation.[7]
-
The calculated dose should be diluted using a preservative-free sterile diluent (e.g., 0.9% Sodium Chloride) to a final volume of 5-12 mL.[14]
Liposomal this compound:
-
The vial must be handled with care to prevent disruption of the liposomal structures.
-
This formulation is typically administered as supplied, without further dilution.
-
To mitigate the risk of chemical arachnoiditis, concomitant administration of dexamethasone is standard practice.[6][15]
Intrathecal Administration Procedure
-
Positioning: The subject should be placed in either the lateral decubitus or sitting position to facilitate lumbar puncture.[14]
-
Aseptic Technique: A lumbar puncture is performed under strict aseptic conditions, typically at the L3-L4 or L4-L5 interspace.
-
CSF Sampling: A volume of CSF equal to the volume of the drug to be injected (usually 5-12 mL) should be withdrawn.[14] This sample is to be sent for laboratory analysis.[10]
-
Drug Administration: The prepared this compound solution should be injected slowly over a period of 1 to 2 minutes.
-
Post-Procedure Care: The subject should remain in a prone or supine position for a minimum of one hour post-injection to aid drug distribution within the CSF and to reduce the risk of post-lumbar puncture headache.[14]
Post-Administration Monitoring and Management
Monitoring:
-
Closely monitor for symptoms of chemical arachnoiditis, including headache, fever, nausea, vomiting, and nuchal rigidity.[6][15]
-
Perform regular neurological assessments.
-
CSF analysis should be repeated prior to subsequent doses to evaluate therapeutic response.[7]
Adverse Effect Management:
-
Chemical Arachnoiditis: This is a known complication, particularly with the liposomal formulation. It is effectively managed with systemic corticosteroids like dexamethasone.[6][15]
-
Headache: May be related to the procedure or arachnoiditis. Management includes appropriate analgesia and ensuring adequate hydration.
-
Nausea and Vomiting: Can be controlled with standard antiemetic therapy.
-
Myelosuppression: Although systemic exposure is minimal, some degree of myelosuppression is possible. Regular monitoring of blood counts is warranted.[10]
Mandatory Visualizations
Diagram 1: this compound's Intracellular Mechanism of Action
Caption: Cellular uptake and metabolic activation of this compound leading to apoptosis.
Diagram 2: Clinical Workflow for Intrathecal this compound Prophylaxis
Caption: Workflow for CNS prophylaxis with intrathecal this compound in high-risk lymphoma.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. RNA expression of genes involved in this compound metabolism and transport predicts this compound response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response and Toxicity to this compound Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal this compound in the prophylaxis and treatment of CNS lymphoma: toxicity analysis in a retrospective case series study conducted at Polish Lymphoma Research Group Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrathecal liposomal this compound: More friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 8. pfizermedical.com [pfizermedical.com]
- 9. Central nervous system prophylaxis with intrathecal liposomal this compound in a subset of high-risk patients with diffuse large B-cell lymphoma receiving first line systemic therapy in a prospective trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bccancer.bc.ca [bccancer.bc.ca]
- 11. Recent updates on central nervous system prophylaxis in patients with high-risk diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1876-CNS prophylaxis in diffuse large B cell lymphoma | eviQ [eviq.org.au]
- 13. Advances in risk assessment and prophylaxis for central nervous system relapse in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical aspects of the use of intrathecal chemotherapy [redalyc.org]
- 15. drugs.com [drugs.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone chemotherapeutic agent, primarily utilized in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] As a pyrimidine nucleoside analog, its efficacy is rooted in its ability to disrupt DNA synthesis, specifically targeting rapidly proliferating cancer cells.[1][2] These application notes provide a comprehensive overview of the in vitro assessment of this compound's cytotoxic effects, complete with detailed experimental protocols and data presentation guidelines.
Mechanism of Action
This compound is a cell cycle phase-specific antineoplastic agent, primarily affecting cells during the S-phase of cell division.[1] Its mechanism of action involves several key steps. Once inside the cell, this compound is phosphorylated by deoxycytidine kinase to its active triphosphate form, Ara-CTP. Ara-CTP then competitively inhibits DNA polymerase, a crucial enzyme in DNA replication and repair. Furthermore, Ara-CTP is incorporated into the DNA strand, where the arabinose sugar moiety sterically hinders the rotation of the molecule, effectively terminating DNA chain elongation.[2] This disruption of DNA synthesis ultimately triggers programmed cell death, or apoptosis.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. Below is a summary of reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.016 | [3] |
| Jurkat | Acute T-cell Leukemia | 0.1597 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Not specified | [4] |
| ML-1 | Acute Myeloid Leukemia | Not specified | [4] |
| Raji | Burkitt's Lymphoma | Not specified | [4] |
| KG-1 | Acute Myelogenous Leukemia | Not specified | [5] |
| MOLM13 | Acute Myeloid Leukemia | Not specified | [5] |
| MV4-11 | Acute Myeloid Leukemia | 0.935 | [6] |
| THP-1 | Acute Monocytic Leukemia | 1.148 | [6] |
| OCI-AML3 | Acute Myeloid Leukemia | Not specified | [7] |
Visualizations
This compound's Mechanism of Action
Caption: Cellular uptake and activation pathway of this compound leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: A generalized workflow for determining the cytotoxicity of this compound in vitro.
Experimental Protocols
Two common colorimetric assays for assessing cell viability and cytotoxicity are the MTT and WST-1 assays. Both rely on the enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the activity of mitochondrial dehydrogenases in living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO or sterile water)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for control (cells with vehicle) and blank (medium only).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. For suspension cells, add the drug dilutions directly to the wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: WST-1 (Water-Soluble Tetrazolium Salt) Assay
This assay is similar to the MTT assay but utilizes a water-soluble formazan, eliminating the need for a solubilization step.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution)
-
96-well flat-bottom sterile microplates
-
WST-1 reagent
-
Multichannel pipette
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol.
-
-
Drug Treatment:
-
Follow the same procedure as described in the MTT assay protocol.
-
-
WST-1 Assay:
-
After the drug incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.
-
-
Data Analysis:
-
Follow the same data analysis steps as described in the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
References
- 1. Synergistic interactions of this compound-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Obatoclax potentiates the cytotoxic effect of this compound on acute myeloid leukemia cells by enhancing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Low-Dose Cytarabine in Myelodysplastic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of low-dose cytarabine (LDAC) in the context of Myelodysplastic Syndrome (MDS), including clinical data summaries, detailed experimental protocols for preclinical research, and visualization of the associated signaling pathways and experimental workflows.
Introduction
Myelodysplastic Syndromes (MDS) are a heterogeneous group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, peripheral blood cytopenias, and a variable risk of progression to acute myeloid leukemia (AML).[1] Low-dose this compound (LDAC) has been utilized as a therapeutic option for MDS, particularly in elderly patients who are not candidates for intensive chemotherapy.[2] Its mechanism of action is primarily cytotoxic, through its incorporation into DNA and inhibition of DNA synthesis, although an induction of differentiation has also been proposed.[3][4]
Clinical Data Summary of Low-Dose this compound in MDS
The clinical efficacy of LDAC in MDS has been evaluated in numerous studies, both as a monotherapy and in combination with other agents. The following tables summarize key quantitative data from representative clinical trials.
Table 1: Efficacy of Low-Dose this compound Monotherapy in MDS
| Study (Year) | Dosing Regimen | Number of Patients | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) |
| Miller et al. (1992)[4][5] | 10 mg/m² SC BID | 141 | 32% | 11% | No difference vs. supportive care |
| Fenaux et al. (2009)[4] | Not specified | Not specified | Not specified | 8% | 15.3 months |
| Powell et al. (1988)[4] | Not specified | Not specified | Not specified | 18-24% | 16 months (for responders) |
| Aul et al. (1989)[4] | Not specified | Not specified | Not specified | 18-24% | 4 months (for non-responders) |
Table 2: Efficacy of Low-Dose this compound Combination Therapies in Higher-Risk MDS
| Study | Combination Regimen | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) |
| Fathi et al. | Clofarabine + LDAC | Higher-risk MDS post-HMA failure | 44% | 19% | 10 months |
| Kadia et al. | Venetoclax + LDAC | AML ineligible for intensive chemo (includes sAML from MDS) | 48% (CR + CRi) | - | 8.4 months |
Preclinical Research Protocols
In Vitro Protocols
Objective: To assess the effects of low-dose this compound on MDS cell lines, focusing on cell viability, apoptosis, and differentiation.
Materials:
-
MDS cell lines (e.g., SKM-1, MUTZ-1, KG-1)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Ara-C)
-
MTT reagent or similar for viability assay
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
Antibodies for differentiation markers (e.g., CD11b, CD14)
-
Cell culture plates, incubators, and other standard laboratory equipment.
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed MDS cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
LDAC Treatment: Prepare serial dilutions of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) and add to the wells. Include an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of DMSO or other solubilizing agent to each well and mix thoroughly.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed MDS cells in a 6-well plate at a density of 5 x 10⁵ cells/well and treat with various concentrations of LDAC for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
Protocol 3: Differentiation Assay (Flow Cytometry)
-
Cell Treatment: Treat MDS cells with LDAC as described for the apoptosis assay.
-
Antibody Staining: After treatment, wash the cells with PBS and stain with fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14) for 30 minutes on ice.
-
Washing: Wash the cells to remove unbound antibodies.
-
Flow Cytometry Analysis: Analyze the expression of the differentiation markers by flow cytometry. An increase in the percentage of marker-positive cells indicates differentiation.
In Vivo Protocols
Objective: To evaluate the anti-leukemic activity of low-dose this compound in a mouse model of MDS.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MDS cell line for xenograft (e.g., SKM-1) or patient-derived xenograft (PDX) cells
-
This compound for injection
-
Calipers for tumor measurement (if applicable)
-
Complete blood count (CBC) analyzer
-
Flow cytometry equipment for analyzing bone marrow and spleen
Protocol 4: MDS Xenograft Mouse Model
-
Cell Implantation: Inject 1-5 x 10⁶ MDS cells (e.g., SKM-1) intravenously or subcutaneously into immunodeficient mice.[6]
-
Monitoring: Monitor the mice for signs of disease progression, such as weight loss, lethargy, and hind-limb paralysis. Perform regular CBCs to monitor for cytopenias.
-
LDAC Treatment: Once the disease is established (e.g., detection of human CD45+ cells in peripheral blood), begin treatment with LDAC. A typical regimen is 5-10 mg/kg administered subcutaneously daily for 10-14 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect bone marrow, spleen, and peripheral blood.
-
Assessment of Efficacy:
-
Measure tumor volume (for subcutaneous models).
-
Determine the percentage of human CD45+ cells in the bone marrow, spleen, and blood by flow cytometry.
-
Perform histological analysis of tissues.
-
Monitor overall survival.
-
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Proposed signaling pathway of low-dose this compound in MDS cells.
Caption: Experimental workflow for in vitro studies of LDAC in MDS.
Caption: Experimental workflow for in vivo studies of LDAC in MDS.
References
- 1. Emerging treatment options for patients with high-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDAC-Based Strategies for Older Patients with AML [decisionpoint.medscape.com]
- 3. Low-dose this compound for acute myeloid leukaemia and myelodysplastic syndromes: in vivo and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low dose this compound monotherapy for myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bone marrow stromal cells reduce low-dose this compound-induced differentiation of acute myeloid leukemia [frontiersin.org]
- 6. Summary of animal models of myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cytarabine for Controlled Cell Proliferation in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine, also known as Ara-C, is a pyrimidine analog and a potent inhibitor of DNA synthesis.[1][2] Its primary mechanism of action involves the competitive inhibition of DNA polymerase, leading to the arrest of the cell cycle, particularly during the S-phase.[1][2] This characteristic makes it a highly effective agent for controlling the proliferation of rapidly dividing cells. In the context of neuroscience research, primary neuronal cultures are often contaminated with non-neuronal cells, such as glia (astrocytes, microglia, and oligodendrocytes), which can proliferate rapidly and overwhelm the neuronal population. This compound is a valuable tool to selectively eliminate these dividing glial cells, thereby enriching the culture for post-mitotic neurons.[3][4][5] This application note provides detailed protocols for the use of this compound in primary neuronal cultures, summarizes key quantitative data, and illustrates the underlying signaling pathways.
Mechanism of Action
This compound is a cell-cycle-specific antimetabolite. Once inside the cell, it is converted to its active triphosphate form, this compound triphosphate (Ara-CTP). Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA. The incorporation of Ara-CTP into the DNA strand terminates chain elongation and inhibits DNA polymerase, effectively halting DNA replication and repair.[2] This process is most effective in cells undergoing active DNA synthesis (S-phase), which is characteristic of proliferating glial cells in neuronal cultures. Post-mitotic neurons, which do not replicate their DNA, are significantly less susceptible to the cytotoxic effects of this compound at appropriate concentrations.[2][6]
At the molecular level, this compound-induced DNA damage triggers a cascade of signaling events that can lead to cell cycle arrest and apoptosis. Key pathways involved include the activation of checkpoint kinase 1 (Chk1) and the mitogen-activated protein kinase (MAPK) signaling pathways, which ultimately lead to the induction of apoptosis in rapidly dividing cells.[7][8][9]
Data Presentation: Efficacy and Cytotoxicity of this compound
The following tables summarize the quantitative effects of this compound on neuronal cultures, providing a basis for optimizing experimental conditions.
Table 1: Effect of this compound on Neuronal Culture Purity
| Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | Time of Addition (post-plating) | Resulting Neuronal Purity (%) | Reference |
| Rat Cortical Neurons | 10 | Not Specified | 24 hours | >90 | [4] |
| Rat Cortical Neurons | 5 | 48 | 48 hours | >95 (not explicitly stated, but higher than control) | [5] |
Table 2: Dose-Dependent Effects of this compound on Cell Viability
| Cell Line/Type | This compound Concentration (nM) | Treatment Duration (hours) | Effect on Cell Viability | Reference |
| U937 (monocytic cell line) | 10 | 72 | Significant decrease in viable cell number | [1][9] |
| U937 (monocytic cell line) | 100 | 72 | Further significant decrease in viable cell number | [1][9] |
| U937 (monocytic cell line) | 1000 | 72 | Most significant decrease in viable cell number | [1][9] |
| Rat Cortical Neurons | 5000 (5 µM) | 24, 48, 72 | Lower viability compared to control, but higher than 10 µM | [5] |
| Rat Cortical Neurons | 10000 (10 µM) | 24, 48, 72 | Significantly lower viability compared to 5 µM | [5] |
| Dorsal Root Ganglion Neurons | Sublethal concentrations | 48 | Decreased NADPH levels by ~35% | [2][6] |
Experimental Protocols
Protocol 1: Preparation of High-Purity Primary Cortical Neuron Cultures
This protocol is adapted from methodologies for culturing primary cortical neurons from embryonic mice.[3]
Materials:
-
Embryonic day 17 (E17) mice
-
Poly-L-lysine coated 24-well plates
-
Neurobasal-A medium with 2% B27 supplement
-
This compound (stock solution of 5 µg/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Sterile dissection tools
Procedure:
-
Plate Coating: Coat 24-well plates with Poly-L-lysine solution and incubate overnight at 37°C. Wash three times with sterile PBS before use.[3]
-
Tissue Dissection: Euthanize pregnant mice and dissect the embryos. Collect the cortices in ice-cold PBS.
-
Cell Dissociation: Transfer the cortices to a tube containing 1.5 ml of 0.25% trypsin-EDTA and incubate at 37°C for 15 minutes. Gently triturate the tissue with a serological pipette until a single-cell suspension is achieved.[3]
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal-A medium with B27 supplement, and plate the cells onto the coated 24-well plates at a density of 1 x 10^6 cells per well.[3]
-
This compound Treatment: After 24 hours in culture, add 2 µ g/well of this compound from a 5 µg/mL stock solution.[3]
-
Medium Change: After 48 hours of this compound treatment, replace the medium with fresh, this compound-free Neurobasal-A medium with B27 supplement.
-
Culture Maintenance: Continue to culture the neurons, changing half of the medium every 2-3 days. Neurons are typically ready for experiments after 5 days in culture.[3]
Protocol 2: Optimizing this compound Treatment for Rat Cortical Neurons
This protocol focuses on optimizing the timing of this compound addition to achieve high purity and well-differentiated neurons.[4]
Materials:
-
Newborn Sprague-Dawley rat pups
-
Neurobasal medium with B27 supplement
-
This compound (final concentration 10 µmol/L)
-
Standard cell culture reagents
Procedure:
-
Cell Culture: Prepare primary cortical neurons from newborn rat pups and culture them in Neurobasal medium supplemented with B27.
-
This compound Addition: Add this compound to a final concentration of 10 µmol/L at different time points post-plating: 12, 24, 36, and 48 hours.
-
Culture Maintenance: Change half of the medium every 48 hours.
-
Analysis: At 7 days in culture, assess neuronal morphology, purity (e.g., via neuron-specific enolase staining), and differentiation. The optimal results, with neuronal purity over 90% and well-differentiated neurons, are typically achieved when this compound is added 24 hours after plating.[4]
Mandatory Visualizations
Caption: Mechanism of action of this compound in inducing cell cycle arrest and apoptosis.
Caption: General experimental workflow for using this compound in primary neuronal cultures.
Caption: Simplified signaling pathways activated by this compound-induced DNA damage.
Discussion and Considerations
Neurotoxicity: While this compound is effective at eliminating glial cells, it is important to consider its potential neurotoxic effects, especially at higher concentrations or with prolonged exposure.[6] Studies have shown that this compound can impair mitochondrial DNA synthesis in post-mitotic neurons, leading to oxidative stress and reduced cell viability.[2][6] Therefore, it is crucial to carefully titrate the concentration and duration of this compound treatment to maximize glial cell removal while minimizing neuronal damage. The provided protocols offer starting points that have been shown to be effective.
Neuroprotective Effects: Interestingly, some studies suggest that this compound may also have neuroprotective roles. For instance, it has been shown to enhance mitophagy, the selective removal of damaged mitochondria, through the activation of the AMPK-PINK1/Parkin pathway.[10] This suggests a complex role for this compound in neuronal health that warrants further investigation.
Alternative Methods: It is worth noting that other methods for controlling glial proliferation exist, such as the use of other anti-mitotic agents or commercially available supplements designed to suppress glial growth. The choice of method will depend on the specific experimental needs and the sensitivity of the neuronal population being studied.
This compound is a powerful and widely used tool for enriching primary neuronal cultures by selectively removing proliferating glial cells. By understanding its mechanism of action and carefully optimizing experimental protocols, researchers can achieve high-purity neuronal cultures suitable for a wide range of neurobiological studies. The data and protocols presented in this application note provide a comprehensive guide for the effective use of this compound in controlling cell proliferation in neuronal cultures.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurotoxicity of this compound (Ara-C) in Dorsal Root Ganglion Neurons Originates from Impediment of mtDNA Synthesis and Compromise of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary cortical neuronal culture [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Primary culture and identification of neurons from cerebral cortex of newborn Sprague-Dawley rats [cjter.com]
- 6. Neurotoxicity of this compound (Ara-C) in dorsal root ganglion neurons originates from impediment of mtDNA synthesis and compromise of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of MEK signaling enhances the ability of this compound to induce growth arrest and apoptosis of acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Mnk enhances apoptotic activity of this compound in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound prevents neuronal damage by enhancing AMPK to stimulate PINK1 / Parkin-involved mitophagy in Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Subcutaneous vs. Intravenous Cytarabine Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (Ara-C), a cornerstone of chemotherapy for hematological malignancies, functions as a cell-cycle-specific antimetabolite, primarily targeting cells in the S-phase of division.[1] The efficacy of this compound is therefore critically dependent on the duration of exposure of cancer cells to cytotoxic concentrations.[1][2] While intravenous (IV) infusion has been the standard administration route to maintain therapeutic plasma levels, subcutaneous (SC) injection offers a more convenient and less invasive alternative. Understanding the comparative pharmacokinetics, efficacy, and toxicity of these two routes in preclinical animal models is paramount for optimizing dosing strategies and improving therapeutic outcomes.
These application notes provide a comprehensive overview of studies comparing subcutaneous and intravenous this compound administration in various animal models, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and the drug's mechanism of action.
Data Presentation: Comparative Pharmacokinetics and Efficacy
The route of administration significantly impacts the pharmacokinetic profile of this compound. Intravenous constant rate infusions (CRI) are characterized by the ability to achieve and maintain steady-state plasma concentrations, which is often not possible with subcutaneous bolus injections.[3][4]
Pharmacokinetic Parameters of Free this compound in Dogs
A key study in healthy Beagle dogs compared the pharmacokinetics of a single subcutaneous injection of this compound (50 mg/m²) with an 8-hour intravenous constant rate infusion (25 mg/m²/hour).[3] While the peak plasma concentrations (Cmax) were similar between the two routes, the SC administration resulted in rapid absorption and elimination, failing to achieve the steady-state concentrations observed with the IV CRI.[3][4] This suggests that IV CRI may provide a more sustained exposure to cytotoxic levels of the drug.[3]
| Parameter | Subcutaneous (SC) Administration | Intravenous (IV) Constant Rate Infusion (CRI) | Animal Model | Reference |
| Dose | 50 mg/m² | 25 mg/m²/hour for 8 hours | Healthy Beagle Dogs | [3] |
| Mean Peak Concentration (Cmax) | 2.88 ± 0.30 µg/mL | 2.80 ± 0.39 µg/mL | Healthy Beagle Dogs | [3] |
| Terminal Half-life (T½) | 1.35 ± 0.3 h | 1.15 ± 0.13 h | Healthy Beagle Dogs | [3] |
| Steady-State Concentration | Not Achieved | Achieved | Healthy Beagle Dogs | [3] |
Table 1: Comparative pharmacokinetic parameters of free this compound in dogs following SC and IV administration.
Pharmacokinetics of Liposomal Encapsulated this compound in Dogs
To prolong the drug's half-life, liposomal formulations of this compound have been developed. A study in healthy female Beagles investigated the pharmacokinetics of subcutaneously administered liposomal this compound (50 mg/m²). The results indicated poor absorption, with a plasma bioavailability ranging from 19.6% to 31.3%.[5]
| Parameter | Subcutaneous (SC) Liposomal this compound | Animal Model | Reference |
| Dose | 50 mg/m² | Healthy Female Beagle Dogs | [5] |
| Maximum Plasma Concentration (Cmax) | 26.3 to 59.78 ng/mL | Healthy Female Beagle Dogs | [5] |
| Time to Cmax (Tmax) | 2 hours | Healthy Female Beagle Dogs | [5] |
| Plasma Bioavailability (%F) | 19.6% to 31.3% | Healthy Female Beagle Dogs | [5] |
Table 2: Pharmacokinetic parameters of subcutaneously administered liposomal this compound in dogs.
Efficacy in Animal Models of Disease
The differences in pharmacokinetic profiles between SC and IV administration have direct implications for therapeutic efficacy. In a retrospective study of dogs with meningoencephalomyelitis of unknown etiology (MUE), treatment with this compound via an 8-hour IV CRI was associated with a significantly longer survival time compared to subcutaneous administration.[6] In a mouse model of acute myeloid leukemia (AML), the combination of sodium caseinate with subcutaneously administered this compound resulted in a 55% survival rate in mice with well-established leukemia.[7]
| Animal Model | Disease Model | Treatment Regimen | Outcome | Reference |
| Dogs | Meningoencephalomyelitis of Unknown Etiology (MUE) | IV Constant Rate Infusion | Significantly longer survival time compared to SC | [6] |
| Mice (Balb/c) | WEHI-3 Acute Myeloid Leukemia (AML) | SC this compound with Sodium Caseinate | 55% survival in mice with established leukemia | [7] |
Table 3: Efficacy of this compound administered via different routes in animal disease models.
Experimental Protocols
Comparative Pharmacokinetic Study of Free this compound in Dogs[3]
-
Animal Model: Six healthy dogs.
-
Study Design: A crossover study with a 7-day washout period between treatments.
-
Treatments:
-
Subcutaneous (SC) injection: 50 mg/m² of this compound.
-
Intravenous (IV) Constant Rate Infusion (CRI): 25 mg/m² per hour for 8 hours.
-
-
Sample Collection:
-
For SC administration: Blood samples were collected for 8 hours post-injection.
-
For IV CRI: Blood samples were collected for 16 hours after the start of the infusion.
-
-
Analytical Method: Plasma concentrations of this compound were measured by high-pressure liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Parameters were estimated using the best-fit compartmental analysis for both administration routes.
Toxicity Study of Intravenous this compound in Rats[8]
-
Animal Model: Normal and leukemic rats.
-
Treatments:
-
2 mg/kg body weight of this compound administered intravenously for 7 consecutive days.
-
3 mg/kg body weight of this compound administered intravenously for 5 consecutive days.
-
-
Sample Collection: Blood samples were taken in the first, second, and third week after the end of this compound administration.
-
Toxicity Assessment:
-
Hepatotoxicity: Measured by serum levels of total bilirubin, AST, ALT, ALP, total protein, and albumin.
-
Renal toxicity: Measured by serum levels of creatinine, urea, and creatine kinase.
-
Lipid Profile: Measured by serum cholesterol and triglyceride levels.
-
Visualizations
This compound's Mechanism of Action
This compound is a pyrimidine nucleoside analog that, upon intracellular conversion to its active triphosphate form (Ara-CTP), inhibits DNA synthesis.[8]
Caption: Intracellular activation of this compound and inhibition of DNA synthesis.
Experimental Workflow for a Comparative Pharmacokinetic Study
The following diagram illustrates a typical workflow for a crossover study comparing SC and IV administration of a drug in an animal model.
References
- 1. Clinical pharmacokinetics of this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics of this compound in dogs when administered via subcutaneous and continuous intravenous infusion routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. Sodium Caseinate in Combination With Daunorubicin or this compound Improves Survival of Mice With Long-established Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancercareontario.ca [cancercareontario.ca]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Cytarabine Resistance in Leukemia Cell Lines
Welcome to the technical support center for researchers investigating Cytarabine (Ara-C) resistance in leukemia cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance observed in leukemia cell lines?
A1: Resistance to this compound is a multifactorial issue involving several key cellular mechanisms that either reduce the drug's efficacy or enhance cell survival. The most commonly observed mechanisms include:
-
Reduced Drug Uptake: Decreased expression or function of the primary nucleoside transporter, human equilibrative nucleoside transporter 1 (hENT1), limits the entry of this compound into the cell.[1][2][3][4]
-
Impaired Drug Activation: this compound is a prodrug that must be phosphorylated to its active triphosphate form (Ara-CTP). A reduction in the activity of the rate-limiting enzyme, deoxycytidine kinase (dCK), is a critical resistance mechanism.[5]
-
Increased Drug Inactivation: Elevated levels of enzymes such as cytidine deaminase (CDA) can deaminate this compound into its inactive form, uracil arabinoside (Ara-U).[6][7] Additionally, the enzyme SAMHD1 has been shown to hydrolyze Ara-CTP, reducing the intracellular concentration of the active drug.[8][9][10]
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins, such as Bcl-2 and Mcl-1, can render cells resistant to this compound-induced apoptosis.[11][12]
Q2: How can I establish a this compound-resistant leukemia cell line in the lab?
A2: Establishing a this compound-resistant cell line typically involves continuous exposure of a parental, sensitive cell line to gradually increasing concentrations of this compound. This process selects for cells that can survive and proliferate in the presence of the drug. The starting concentration is usually well below the IC50 value, and the dose is incrementally increased as the cells adapt and resume normal growth rates.
Q3: What are the expected fold-changes in IC50 values for this compound in resistant versus sensitive leukemia cell lines?
A3: The fold-increase in the half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line and the specific resistance mechanisms developed. It is not uncommon to observe resistance levels ranging from 10-fold to over 1000-fold higher in resistant sublines compared to their parental counterparts.[13][14]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
Issue: High variability between replicate wells in my MTT assay.
-
Possible Cause 1: Uneven cell seeding. Inconsistent numbers of cells in each well will lead to variable results.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent settling. Use a multichannel pipette for more consistent dispensing.
-
-
Possible Cause 2: Edge effects. Wells on the perimeter of the 96-well plate are prone to evaporation, which can concentrate the media and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.
-
-
Possible Cause 3: Incomplete dissolution of formazan crystals. If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.
Issue: My IC50 value for this compound seems too high, even in my sensitive parental cell line.
-
Possible Cause 1: Incorrect drug concentration. Errors in calculating dilutions or preparing stock solutions can lead to inaccurate final concentrations.
-
Solution: Double-check all calculations and ensure that the this compound stock solution is properly prepared and stored. Perform serial dilutions carefully.
-
-
Possible Cause 2: High cell density. Seeding too many cells can lead to contact inhibition or nutrient depletion, affecting their response to the drug.
-
Solution: Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase throughout the experiment.[16]
-
-
Possible Cause 3: Short drug incubation time. The cytotoxic effects of this compound may not be fully apparent after a short exposure.
-
Solution: Increase the incubation time with this compound (e.g., 48 or 72 hours) to allow for sufficient induction of cell death.
-
Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue: High percentage of Annexin V positive cells in my negative control group.
-
Possible Cause 1: Harsh cell handling. Leukemia cell lines, particularly suspension cells, can be sensitive to mechanical stress during harvesting and washing.
-
Solution: Handle cells gently. Centrifuge at low speeds (e.g., 300-400 x g) and avoid vigorous vortexing.[17]
-
-
Possible Cause 2: Over-trypsinization of adherent cells. For adherent leukemia cell lines, excessive trypsin exposure can damage the cell membrane.
-
Solution: Use the lowest effective concentration of trypsin and incubate for the shortest possible time. Gently tap the flask to detach the cells.
-
-
Possible Cause 3: Spontaneous apoptosis. If cells are cultured for too long or are unhealthy, they may undergo spontaneous apoptosis.
-
Solution: Use cells from a healthy, logarithmically growing culture. Ensure that the time between harvesting and staining is minimized.[17]
-
Issue: No clear separation between live, apoptotic, and necrotic populations in my flow cytometry data.
-
Possible Cause 1: Inadequate compensation. Spectral overlap between the fluorochromes (e.g., FITC and PI) can obscure the distinct populations.
-
Solution: Use single-stained controls for each fluorochrome to set up proper compensation on the flow cytometer.[17]
-
-
Possible Cause 2: Delayed analysis after staining. The staining pattern can change over time as cells progress through apoptosis and necrosis.
Gene and Protein Expression Analysis
Issue: Low or no signal in my Western blot for an anti-apoptotic protein like Bcl-2 or Mcl-1.
-
Possible Cause 1: Low protein abundance. The target protein may be expressed at low levels in your cell line.
-
Solution: Increase the amount of protein loaded onto the gel.[21] Use a more sensitive chemiluminescent substrate.
-
-
Possible Cause 2: Poor antibody quality. The primary antibody may not be specific or sensitive enough.
-
Solution: Use a validated antibody from a reputable supplier. Optimize the antibody concentration and incubation time.[21]
-
-
Possible Cause 3: Protein degradation. Samples may have been improperly handled, leading to protein degradation.
-
Solution: Always use protease inhibitors in your lysis buffer and keep samples on ice or at 4°C during preparation.[22]
-
Issue: Inconsistent results in my qRT-PCR analysis of drug resistance genes (e.g., dCK, CDA).
-
Possible Cause 1: Poor RNA quality. Degraded or contaminated RNA will lead to unreliable qRT-PCR results.
-
Solution: Assess RNA integrity using a bioanalyzer or by running an agarose gel. Ensure your RNA extraction method minimizes RNase contamination.
-
-
Possible Cause 2: Suboptimal primer design. Inefficient or non-specific primers will result in inaccurate quantification.
-
Solution: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve.
-
-
Possible Cause 3: Contamination. Contamination with genomic DNA or PCR products from previous experiments can lead to false positives.
-
Solution: Treat RNA samples with DNase I. Use dedicated pipettes and workspaces for pre- and post-PCR steps.[23]
-
Data Presentation
Table 1: Comparative this compound IC50 Values in Sensitive and Resistant Leukemia Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| MV4-11 | 0.26 | 3.37 | ~13 | [13] |
| U937 (2C5) | 0.015 | 1.89 | 126 | [14] |
| U937 (4D9) | 0.015 | 9.44 | 629 | [14] |
| U937 (6D10) | 0.015 | 60.65 | 4043 | [14] |
| CCRF-CEM | ~0.09 | - | - | [24] |
| Jurkat | ~0.16 | - | - | [24] |
Table 2: Gene Expression Changes Associated with this compound Resistance
| Gene | Change in Resistant Cells | Fold Change | Cell Type/Context | Reference |
| hENT1 | Decreased mRNA | ~3.0 | Pediatric AML patients | [1][25] |
| dCK | Decreased mRNA & Protein | Variable | Mantle Cell Lymphoma | |
| CDA | Increased mRNA | Variable | Carcinoma cell lines | [7] |
| SAMHD1 | Increased mRNA & Protein | Variable | AML cell lines | [8][9][10] |
Experimental Protocols
Determination of this compound IC50 using MTT Assay
This protocol is adapted for suspension leukemia cell lines.
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count to determine viability (e.g., using trypan blue).
-
Resuspend cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Plate 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Include wells with medium only for background control.
-
-
Drug Treatment:
-
Prepare a 2X stock of your highest this compound concentration. Perform serial dilutions to create a range of 2X concentrations.
-
Add 100 µL of the 2X this compound dilutions to the appropriate wells to achieve the final desired concentrations. Add 100 µL of medium to the untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all experimental wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[15][26][27][28]
-
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting:
-
Seed and treat cells with this compound as per your experimental design.
-
Harvest suspension cells by transferring the cell suspension to a centrifuge tube. For adherent cells, gently scrape them and combine with the supernatant.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and wash the cells once with ice-cold PBS.
-
Centrifuge again and discard the PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Use unstained and single-stained controls to set up the instrument and compensation.
-
Collect data for at least 10,000 events per sample.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound metabolism and key resistance mechanisms in leukemia cells.
Caption: Role of anti-apoptotic proteins in this compound-induced apoptosis resistance.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. The human equilibrative nucleoside transporter 1 mediates in vitro this compound sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression of hENT1, dCK, CDA, dCMPD and topoisomerase IIα as an indicator of chemotherapy response in AML treated with this compound and daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance of leukemia cells to this compound chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Deoxycytidine Kinase (DCK) Mutations in Human Acute Myeloid Leukemia Resistant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytidine deaminase genetic variants influence RNA expression and this compound cytotoxicity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of cytidine deaminase activity on intrinsic resistance to this compound in carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Stabilization of SAMHD1 by NONO is crucial for Ara-C resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. yeasenbio.com [yeasenbio.com]
- 18. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. kumc.edu [kumc.edu]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. bio-rad.com [bio-rad.com]
- 23. pcrbio.com [pcrbio.com]
- 24. Synergistic interactions of this compound-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. MTT (Assay protocol [protocols.io]
Technical Support Center: Overcoming Cytarabine Resistance in AML Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Cytarabine (Ara-C) resistance in Acute Myeloid Leukemia (AML) studies.
Frequently Asked Questions (FAQs)
Q1: My AML cell line is showing increasing resistance to this compound. What are the common underlying mechanisms?
A1: Resistance to this compound in AML is a multifaceted issue involving several cellular and molecular mechanisms. The primary mechanisms can be categorized as follows:
-
Impaired Drug Metabolism and Transport:
-
Reduced Uptake: Decreased expression or activity of the human equilibrative nucleoside transporter 1 (hENT1), which is crucial for this compound uptake into the cell.[1][2][3][4]
-
Insufficient Activation: Reduced activity of deoxycytidine kinase (dCK), the rate-limiting enzyme that phosphorylates this compound to its active triphosphate form (Ara-CTP).[1][2][3]
-
Increased Inactivation: Overexpression of enzymes that deactivate this compound, such as cytidine deaminase (CDA) and 5'-nucleotidase II (NT5C2).[1][2][3] Another key enzyme, SAMHD1, can remove the phosphate groups from the active Ara-CTP, rendering it inactive.[2][5]
-
-
Alterations in Cellular Pathways:
-
Enhanced DNA Repair: Upregulation of DNA repair mechanisms that can counteract the DNA-damaging effects of Ara-CTP.
-
Anti-Apoptotic Signaling: Increased expression of anti-apoptotic proteins like BCL2 can prevent cell death induced by this compound.[6]
-
Altered Cell Cycle Regulation: Changes in cell cycle checkpoints can allow cells to evade the S-phase-specific cytotoxicity of this compound.
-
Cellular Senescence: Induction of a senescent state, mediated by proteins like ARHGAP18, can contribute to drug resistance.[7]
-
-
Drug Efflux:
-
Increased expression of ATP-binding cassette (ABC) transporters, such as ABCC10 and ABCC11, which actively pump this compound out of the cell.[1]
-
-
Genetic Mutations:
-
Mutations in genes such as FLT3 (FMS-like tyrosine kinase 3) and DNMT3A (DNA methyltransferase 3A) have been associated with this compound resistance.[1]
-
-
Microenvironment-Mediated Resistance:
-
Bone marrow stromal cells can secrete factors that protect AML cells from this compound-induced cell death.[4]
-
Q2: How can I experimentally verify the mechanism of this compound resistance in my AML model?
A2: A systematic approach is recommended to pinpoint the specific resistance mechanism in your AML model.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for investigating this compound resistance mechanisms.
Troubleshooting Guides
Problem 1: My in vitro this compound treatment is not inducing the expected level of apoptosis.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Reduced drug uptake | Measure the expression of the hENT1 transporter (gene: SLC29A1) via qRT-PCR or Western blot. Perform a radiolabeled this compound uptake assay. | [3H]-Cytarabine Uptake Assay: 1. Seed 1x10^6 cells per well. 2. Incubate with [3H]-Cytarabine (1 µCi/mL) for various time points (e.g., 1, 5, 15 min). 3. Wash cells with ice-cold PBS to stop uptake. 4. Lyse cells and measure radioactivity using a scintillation counter. |
| Increased drug inactivation | Quantify the expression of CDA, NT5C2, and SAMHD1 at both the mRNA and protein levels. | qRT-PCR for Inactivating Enzymes: 1. Isolate total RNA from cell pellets. 2. Synthesize cDNA using a reverse transcription kit. 3. Perform quantitative PCR using primers specific for CDA, NT5C2, and SAMHD1. Normalize to a housekeeping gene (e.g., GAPDH). |
| Insufficient drug activation | Measure dCK expression and enzymatic activity. | dCK Activity Assay: 1. Prepare cell lysates. 2. Incubate lysates with a reaction mixture containing [3H]-deoxycytidine, ATP, and MgCl2. 3. Spot the reaction mixture onto DE-81 ion-exchange filter paper. 4. Wash filters to remove unincorporated substrate. 5. Measure the radioactivity of the phosphorylated product. |
| Upregulated anti-apoptotic pathways | Assess the expression of BCL2 family proteins by Western blot. Consider co-treatment with a BCL2 inhibitor like Venetoclax. | Western Blot for BCL2: 1. Lyse cells and quantify protein concentration. 2. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. 3. Block the membrane and incubate with a primary antibody against BCL2. 4. Incubate with an HRP-conjugated secondary antibody. 5. Detect chemiluminescence. |
Problem 2: My in vivo AML xenograft model is not responding to this compound therapy.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Microenvironment-mediated resistance | Co-culture AML cells with bone marrow stromal cells (BMSCs) in vitro to see if resistance is induced. Analyze the expression of survival pathway proteins (e.g., p-AKT, p-mTOR) in AML cells from the xenograft.[4] | In Vitro Co-culture System: 1. Establish a monolayer of BMSCs (e.g., HS-5). 2. Seed AML cells on top of the BMSC layer. 3. Treat with varying concentrations of this compound for 48-72 hours. 4. Assess AML cell viability using flow cytometry with specific markers to distinguish from BMSCs. |
| Activation of specific signaling pathways | Perform phospho-protein arrays or Western blots on tumor lysates to identify activated pathways (e.g., JAK/STAT, MEK/ERK).[8] | Immunohistochemistry (IHC) on Xenograft Tumors: 1. Harvest and fix tumor tissue in formalin. 2. Embed in paraffin and section. 3. Perform IHC staining for markers of interest (e.g., p-STAT3, Ki-67). |
| Development of resistance-conferring mutations | Perform targeted sequencing or whole-exome sequencing on AML cells harvested from treated versus untreated mice to identify acquired mutations (e.g., in FLT3). | Targeted Next-Generation Sequencing: 1. Isolate genomic DNA from sorted AML cells from the xenograft. 2. Prepare sequencing libraries using a targeted panel for known AML driver and resistance mutations. 3. Sequence on a suitable platform and analyze the data for variant allele frequencies. |
Strategies to Overcome this compound Resistance
Q3: What are some of the latest therapeutic strategies to overcome this compound resistance in AML?
A3: Current research focuses on combination therapies and novel drug formulations to circumvent resistance mechanisms.
Signaling Pathways and Targeted Inhibitors
Caption: Targeting resistance pathways to enhance this compound efficacy.
Table of Combination Strategies
| Target/Pathway | Therapeutic Agent | Rationale for Combination with this compound | Reported Effect | Citations |
| FLT3 | Midostaurin, Gilteritinib, Quizartinib | Targets FLT3 mutations, a common driver of resistance. | Decreased relapse risk and improved overall survival in patients with FLT3 mutations. | [6][9] |
| BCL2 | Venetoclax | Overcomes resistance mediated by anti-apoptotic signaling. | Effective in combination with hypomethylating agents or low-dose this compound, particularly in older patients. | [9] |
| Cellular Senescence (ARHGAP18) | Vincristine (Microtubule Inhibitor) | Disrupts ARHGAP18, reduces cellular senescence, and increases chemosensitivity. | Overcomes this compound resistance by suppressing ARHGAP18-mediated senescence. | [7] |
| JAK/STAT Pathway | Artesunate | Inhibits the JAK/STAT3 pathway, which is implicated in this compound resistance. | Re-sensitizes resistant AML cells to this compound. | [8] |
| Cholesterol Homeostasis | Hymeglusin (HMGCS1 Inhibitor) | Targets the upregulated cholesterol biosynthesis pathway in resistant cells. | Re-sensitized this compound-resistant THP-1 cells. | [10] |
| Drug Glucuronidation (UGT1A) | Vismodegib | Inhibits the GLI1-UGT1A axis, preventing the inactivation of this compound. | Re-sensitized cells to this compound by reducing its glucuronidation. | [11][12] |
Novel Formulations
-
CPX-351 (Vyxeos®): This is a liposomal formulation containing a fixed 5:1 molar ratio of this compound and Daunorubicin.[6] This formulation has shown improved remission rates and survival in patients with therapy-related AML or AML with myelodysplasia-related changes.[6][9] The liposomal delivery system is thought to enhance drug delivery to leukemic cells and maintain the synergistic ratio of the two drugs.[6]
References
- 1. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and this compound: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo mechanisms of resistance to this compound in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance of leukemia cells to this compound chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting response to this compound in AML patients | MDedge [mdedge.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. tandfonline.com [tandfonline.com]
- 9. New Therapeutic Strategies for Adult Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. A novel approach to overcome drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cytarabine-Induced Myelosuppression in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cytarabine to induce myelosuppression in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced myelosuppression?
A1: this compound (also known as Ara-C) is a cell cycle-specific antimetabolite that primarily affects cells during the S-phase of cell division.[1] Once inside the cell, it is converted to its active triphosphate form, ara-CTP.[2] Ara-CTP then inhibits DNA polymerase, acting as a chain terminator and halting DNA synthesis.[2] This disruption of DNA replication and repair is particularly effective against rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow, leading to myelosuppression.[2]
Q2: Which animal models are commonly used for studying this compound-induced myelosuppression?
A2: Mice (e.g., C57BL/6) are frequently used to establish myelosuppression models due to their well-characterized genetics and the availability of reagents.[1] Dogs are also used, particularly in preclinical toxicology studies, as their hematological response can be more predictive of human outcomes.[3][4] Studies in rats have also been conducted to evaluate the adverse effects of this compound.[5]
Q3: What are the expected hematological changes following this compound administration?
A3: The primary hematological changes include leukopenia (a decrease in white blood cells), particularly neutropenia (a decrease in neutrophils), and thrombocytopenia (a decrease in platelets).[6] Anemia (a decrease in red blood cells) can also occur but is often less severe and develops more slowly.[6] The nadir (the lowest point) for neutrophils and platelets typically occurs between 5 to 14 days post-treatment.[7][8][9]
Q4: How long does it take for hematopoietic recovery after this compound treatment?
A4: The duration of myelosuppression and the time to recovery are dose-dependent.[1] In mice, lower doses (e.g., 50 mg/kg) may allow for quicker recovery, while higher doses (e.g., 200 mg/kg) can lead to more severe and prolonged suppression.[1] In dogs, neutropenia and thrombocytopenia have been observed to resolve within 13 to 20 days after treatment with a 7-day oral this compound regimen.[3]
Troubleshooting Guide
Q5: My animals are experiencing a higher-than-expected mortality rate. What could be the cause?
A5: Higher mortality can be due to several factors:
-
Overdosing: A dose of 200 mg/kg of this compound for 7 days has been shown to cause 46.7% mortality in C57BL/6 mice.[1] It is crucial to perform dose-finding studies for your specific animal model and strain.
-
Severe Myelosuppression: Profound neutropenia can lead to life-threatening infections. Prophylactic antibiotics may be considered.
-
Gastrointestinal (GI) Toxicity: this compound can cause significant GI toxicity, including diarrhea and mucositis, which can lead to dehydration and systemic infection.[4][10] Supportive care, such as fluid therapy and nutritional support, is critical.
Q6: I am observing significant variability in the degree of myelosuppression between animals in the same treatment group. What are the potential reasons?
A6: Variability in myelosuppression can be attributed to:
-
Inconsistent Drug Administration: Ensure accurate and consistent dosing for each animal, especially when administering via intraperitoneal or subcutaneous routes.
-
Biological Variation: Individual differences in drug metabolism and hematopoietic stem cell sensitivity can contribute to varied responses.
-
Underlying Health Status: Subclinical infections or other health issues can impact an animal's response to this compound. Ensure all animals are healthy before starting the experiment.
-
Drug Stability: Prepare this compound solutions fresh or ensure the stability of stored solutions. This compound solutions in 0.9% NaCl are stable for up to 28 days at 2-8°C, but stability decreases at room temperature.[11]
Q7: The level of myelosuppression is less than what I expected based on the literature. What should I check?
A7: Insufficient myelosuppression could be due to:
-
Sub-potent Drug: Verify the quality and potency of your this compound supply.
-
Incorrect Dosing or Administration: Double-check your dose calculations and administration technique.
-
Rapid Drug Clearance: The pharmacokinetics of this compound can vary between species and even strains.
-
Drug Formulation: Ensure the drug is properly dissolved and administered in a suitable vehicle. This compound is freely soluble in water.[12]
Quantitative Data on this compound-Induced Myelosuppression
The following tables summarize quantitative data on the hematological effects of this compound in different animal models.
Table 1: this compound Dosing and Effects in Mice (C57BL/6)
| Dose (mg/kg/day) | Administration Route & Duration | Key Hematological Findings | Timepoint of Assessment | Reference |
| 50, 100, 200 | Intraperitoneal, 7 days | Dose-dependent decrease in WBC, Neutrophils, RBC, and Platelets. 50 mg/kg showed faster recovery. | Days 7, 14, 21 | [1] |
| 100 | Intraperitoneal, single dose | S-phase arrest in hematopoietic stem cells within 4 hours, followed by a rapid increase in S-phase cells peaking at 20 hours. | Up to 96 hours | [13][14] |
| 6.25 | Subcutaneous, 4 days (in combination) | Used in a low-dose combination regimen. | Day 29 | [15] |
| 50 | Intraperitoneal, 7 days (in combination) | Part of a combination therapy regimen. | Day 22 | [15][16] |
Table 2: this compound Dosing and Effects in Dogs
| Dose | Administration Route & Duration | Key Hematological Findings | Timepoint of Assessment | Reference |
| 200 mg/m² | Oral (this compound ocfosfate), daily for 7 days | Grade 1 neutropenia, Grade 1-2 thrombocytopenia. Nadirs observed around day 6-7, with recovery by day 13-20. | Up to 21 days | [3] |
| 200-400 mg/m² | Subcutaneous or IV CRI, every 3-4 weeks | No statistically significant cytopenias observed in a long-term study for MUE. | >6 months | [6] |
| 150-600 mg/m² | Various (often in combination) | Reports of thrombocytopenia and neutropenia. | Not specified | [6] |
| 600 mg/m² | IV CRI over 48 hours | Mild to severe hematological toxicity observed. | Not specified | [17] |
Table 3: this compound Dosing and Effects in Rats
| Dose (mg/kg/day) | Administration Route & Duration | Key Hematological Findings | Timepoint of Assessment | Reference |
| 2 | Intravenous, 7 days | Not specified, but adverse effects on biochemical parameters were noted. | Weeks 1, 2, 3 post-treatment | [5] |
| 3 | Intravenous, 5 days | Not specified, but adverse effects on biochemical parameters were noted. | Weeks 1, 2, 3 post-treatment | [5] |
Experimental Protocols
Protocol 1: Induction of Myelosuppression in Mice
This protocol is based on methodologies described in the literature for establishing a this compound-induced myelosuppression model in C57BL/6 mice.[1]
-
Animal Model: C57BL/6 mice, 6-8 weeks old.
-
This compound Preparation:
-
Dissolve this compound powder in sterile 0.9% saline to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving a 0.2 mL injection).
-
Prepare the solution fresh daily or store at 2-8°C for up to 28 days.[11]
-
-
Administration:
-
Administer this compound via intraperitoneal (IP) injection.
-
A common dose to induce significant but recoverable myelosuppression is 100 mg/kg/day for 5-7 consecutive days.[1]
-
-
Monitoring:
-
Monitor animal body weight and clinical signs (e.g., activity, posture, ruffled fur) daily.
-
Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus under anesthesia) at baseline (Day 0) and at regular intervals post-treatment (e.g., Days 7, 14, 21) for complete blood counts (CBCs).
-
Key parameters to analyze are WBC, neutrophil, platelet, and RBC counts.
-
-
Endpoint:
-
The primary endpoint is typically the nadir of blood cell counts and subsequent recovery.
-
Humane endpoints should be established and followed, such as significant weight loss (>20%), severe lethargy, or signs of infection.
-
Protocol 2: Monitoring Hematological Toxicity in Dogs
This protocol outlines a general approach for monitoring hematological parameters in dogs receiving this compound, based on preclinical studies.[3][7]
-
Animal Model: Beagle dogs are a common breed for preclinical studies.
-
This compound Administration:
-
Dosing can be highly variable depending on the study's objective. A dose of 200 mg/m² administered orally (as this compound ocfosfate) for 7 days has been shown to induce mild to moderate myelosuppression.[3]
-
Subcutaneous or intravenous continuous rate infusion (CRI) are also common routes of administration.[7]
-
-
Monitoring:
-
Perform baseline CBCs before the first dose.
-
Monitor for clinical signs of toxicity, including inappetence, vomiting, diarrhea, and lethargy, daily.[16]
-
Collect blood for CBCs at regular intervals, with a focus on the expected nadir period (approximately 5-14 days after the start of treatment).[7]
-
Monitor neutrophil and platelet counts closely.[9]
-
-
Supportive Care:
-
Provide anti-emetics and gastroprotectants as needed to manage GI side effects.
-
Fluid therapy may be necessary for dehydration.
-
In cases of severe neutropenia (<1000 cells/µL) and fever, intravenous antibiotics are recommended.[9]
-
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity in hematopoietic cells.
Caption: Experimental workflow for this compound-induced myelosuppression studies.
Caption: Troubleshooting logic for common issues in this compound studies.
References
- 1. [Animal Model Establishment and Its Mechanism of this compound-Iduced Myelosuppression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Oral this compound ocfosfate pharmacokinetics and assessment of leukocyte biomarkers in normal dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of this compound constant rate infusion in dogs with high-grade non-Hodgkin lymphoma with bone marrow or central nervous system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 6. medwinpublisher.org [medwinpublisher.org]
- 7. Low frequency of pre-treatment and post-treatment haematological abnormalities in dogs with non-infectious meningoencephalitis treated with cytosine arabinoside and prednisolone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. dvm360.com [dvm360.com]
- 10. researchgate.net [researchgate.net]
- 11. Physical and chemical stability of this compound in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Administration of low-dose this compound results in immediate S-phase arrest and subsequent activation of cell cycling in murine stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. This compound | VCA Animal Hospitals [vcahospitals.com]
- 17. veterineronkoloji.com [veterineronkoloji.com]
Technical Support Center: Optimizing Cytarabine Dosage to Reduce Neurotoxicity
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing cytarabine (Ara-C) dosage in experimental settings to minimize neurotoxicity while maintaining anti-neoplastic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: this compound-induced neurotoxicity, particularly cerebellar toxicity, is primarily linked to its effects on postmitotic neurons. The active metabolite, this compound triphosphate (Ara-CTP), is incorporated into DNA. In neurons, this incorporation disrupts the base excision repair (BER) process during TET-mediated DNA demethylation, leading to the accumulation of DNA double-strand breaks.[1][2] This damage primarily affects Purkinje and Golgi cells in the cerebellum, which are crucial for motor coordination, explaining the characteristic cerebellar symptoms.[1][2]
Q2: What are the main clinical risk factors for developing this compound neurotoxicity?
A2: Several factors increase the risk of neurotoxicity with high-dose this compound (HDAC). These include:
-
Age: Patients over 55-60 years are at a significantly higher risk.[3][4]
-
Dosage and Schedule: Doses of 3 g/m² every 12 hours are associated with a 10-25% incidence of acute cerebellar syndrome.[3] The cumulative dose is also a critical factor.[4]
-
Renal Impairment: Reduced kidney function (e.g., eGFR < 60 mL/min/1.73 m²) leads to decreased clearance of this compound and its metabolites, increasing exposure and toxicity risk.[3]
-
Hepatic Impairment: Elevated alkaline phosphatase (greater than 3 times the upper limit of normal) has been identified as a risk factor.[3]
-
Pre-existing Neurological Disease: A history of neurological conditions can predispose individuals to more severe neurotoxic effects.[3]
Q3: Are there any known neuroprotective agents to co-administer with this compound in experimental models?
A3: Currently, there is no standard, validated neuroprotective agent for routine use. However, research has explored several avenues. In some clinical cases of neurotoxicity, corticosteroids like methylprednisolone have been used with some success, suggesting an immune-mediated component to the damage.[3][5] Preclinical studies are ongoing to identify compounds that can mitigate the DNA damage or downstream inflammatory effects in neurons without compromising this compound's anti-cancer activity.
Troubleshooting Guide for Preclinical Experiments
Issue 1: High levels of neuronal cell death are observed in my in vitro culture at doses expected to be therapeutic.
-
Possible Cause: The this compound concentration may be too high for the specific neuronal cell type, or the exposure time may be too long. Primary neurons are postmitotic and can be more sensitive than rapidly dividing cancer cell lines.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (half-maximal inhibitory concentration) for your specific neuronal culture.
-
Optimize Exposure Time: Evaluate different incubation times (e.g., 24, 48, 72 hours) to find a window that induces measurable effects without causing wholesale culture death.
-
Check Culture Purity: In mixed cultures, this compound is often used to eliminate proliferating glial cells.[6] Ensure your protocol is optimized to remove glia without being overly toxic to the neurons. Concentrations of 5-10 µmol/L are often used for this purpose in rat cortical neuron cultures.[7][8]
-
Assess Cell Health Markers: Use assays like MTT, LDH release, or Annexin V/PI staining to quantify cytotoxicity across different doses and time points.
-
Issue 2: My animal model is showing severe systemic toxicity before I can observe neurotoxic effects.
-
Possible Cause: The dose or administration schedule is too aggressive for the animal model (e.g., mouse, rat), leading to issues like severe myelosuppression or gastrointestinal toxicity.
-
Troubleshooting Steps:
-
Adjust the Dosing Schedule: High-dose this compound in humans is often given in cycles. Mimic this by using a multi-day dosing regimen followed by a recovery period instead of a single high-dose bolus. A regimen of 90 mg/kg/day for 10 days has been used in mice to model AML chemoresistance.[9]
-
Modify the Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injections may offer different pharmacokinetic profiles compared to intravenous (IV) infusion and could modulate systemic exposure. Suckling mice injected subcutaneously with 30-50 mg/kg of this compound showed significant cerebellar damage.[10][11]
-
Monitor Systemic Health: Regularly monitor animal weight, activity levels, and complete blood counts (CBCs) to track systemic toxicity. Adjust the dose down if severe weight loss (>15-20%) or critical cytopenias occur.
-
Provide Supportive Care: Ensure adequate hydration and nutrition, which can be compromised by systemic toxicity and affect neurological outcomes.
-
Issue 3: I am not observing clear or consistent neurobehavioral deficits in my animal model.
-
Possible Cause: The behavioral tests may not be sensitive enough to detect the specific type of neurotoxicity induced, or the timing of the assessment is not optimal.
-
Troubleshooting Steps:
-
Select Appropriate Behavioral Assays: For cerebellar toxicity, use tests that specifically assess motor coordination and balance. These include the rotarod test, beam walking test, and gait analysis.
-
Optimize Assessment Timing: Neurotoxicity can develop several days after administration.[3] Conduct behavioral testing at multiple time points post-treatment (e.g., days 3, 5, 7, and 14) to capture the onset and progression of deficits.
-
Establish a Clear Baseline: Perform baseline testing before this compound administration to ensure each animal serves as its own control. This accounts for inter-animal variability in performance.
-
Correlate with Histology: At the end of the study, correlate behavioral findings with histological analysis of the cerebellum (e.g., Purkinje cell counts via Nissl or Calbindin staining) to confirm structural damage.
-
Data Presentation
Table 1: High-Dose this compound Regimens and Associated Neurotoxicity in Clinical Studies
| Dose & Schedule | Cumulative Dose per Cycle | Incidence of Cerebellar Neurotoxicity | Key Risk Factors Noted in Study | Reference |
| 3 g/m² every 12h | 36 g/m² (for 12 doses) | 10% - 25% | Age > 55, renal & hepatic dysfunction | [3] |
| > 18 g/m² per cycle | > 18 g/m² | Increased risk | Age > 50 | [12] |
| 4.5 g/m² IV over 1h, every 12h | 54 g/m² (for 12 doses) | Unacceptable increase in irreversible CNS toxicity | High cumulative dose | [13] |
| 2 g/m² vs. 3 g/m² (twice daily) | Varies | 8% vs. 25% | Twice-daily schedule, renal insufficiency | [14] |
Table 2: Examples of this compound Concentrations Used in In Vitro Neuronal Studies
| Cell Type | This compound Concentration | Purpose / Observed Effect | Reference |
| Rat Primary Cortical Neurons | 10 µmol/L | Elimination of glial cells for purified neuron culture | [7] |
| Rat Primary Cortical Neurons | 5 µmol/L | Optimal for obtaining high purity and viability | [8] |
| Mouse Primary Cortical Neurons | 5 µg/mL | Inhibition of glial cell growth | [6] |
| O-2A/OPC Progenitor Cells | 0.01 µM | Decreased division and promoted differentiation | [15] |
| Postnatal Rat Hippocampal Cultures | 4 - 75 µM | Dose-dependent reduction in astrocytes; neurotoxicity at 75 µM | [16] |
Experimental Protocols
Protocol 1: In Vitro Neurotoxicity Assessment in Primary Cortical Neurons
-
Cell Culture Preparation:
-
Dissect cerebral cortices from embryonic day 17-18 mouse or rat pups.[6]
-
Digest tissue with trypsin-EDTA (e.g., 0.25% for 15 minutes at 37°C).
-
Gently triturate the tissue with a pipette to create a single-cell suspension.
-
Plate cells onto Poly-L-lysine coated plates or coverslips in Neurobasal medium supplemented with B27.[6][7]
-
-
Glial Proliferation Inhibition (Optional but Recommended):
-
This compound Treatment for Toxicity Assessment:
-
Allow neurons to mature for at least 5-7 days in vitro.
-
Prepare a stock solution of this compound and perform serial dilutions to achieve the desired final concentrations.
-
Replace the culture medium with medium containing the different concentrations of this compound or a vehicle control.
-
-
Endpoint Analysis (e.g., at 24, 48, or 72 hours post-treatment):
-
Viability Assay (MTT): Add MTT reagent to each well, incubate, and then solubilize the formazan crystals. Read absorbance to quantify cell viability.
-
Cytotoxicity Assay (LDH): Collect the culture supernatant and use a commercial LDH assay kit to measure lactate dehydrogenase release, an indicator of membrane damage.
-
Apoptosis Assay (Immunofluorescence): Fix cells and perform immunocytochemistry for markers of apoptosis, such as cleaved Caspase-3, alongside a neuronal marker like βIII-tubulin or NeuN. Use DAPI for nuclear counterstaining to observe nuclear condensation or fragmentation.
-
Protocol 2: In Vivo Assessment of Cerebellar Neurotoxicity in Mice
-
Animal Model and Dosing:
-
Baseline Behavioral Testing:
-
Prior to the first injection, acclimatize mice to the testing equipment and perform baseline measurements for all behavioral tests.
-
-
Post-Treatment Behavioral Assessment (e.g., on Day 7 and 14):
-
Rotarod Test: Place mice on an accelerating rotating rod and record the latency to fall. Perform 3-5 trials per mouse. A shorter latency indicates impaired motor coordination.
-
Beam Walking Test: Have mice traverse a narrow wooden or plastic beam. Record the time taken to cross and the number of foot slips. Increased time and slips suggest balance deficits.
-
Gait Analysis: Ink the hind paws of the mice and have them walk across a paper-lined runway. Analyze footprint patterns for stride length and width. Ataxic gait is often characterized by wider, more variable steps.
-
-
Histological Confirmation:
-
At the end of the experiment, perfuse the animals with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix them in 4% PFA.
-
Cryoprotect the tissue (e.g., in 30% sucrose), section the cerebellum using a cryostat or vibratome.
-
Perform Nissl staining or immunohistochemistry for Calbindin-D28k to visualize and quantify Purkinje cells. A significant reduction in Purkinje cell number in the this compound-treated group confirms cerebellar neurotoxicity.
-
Visualizations
Caption: Mechanism of this compound-Induced Neurotoxicity in Neurons.
Caption: Workflow for an In Vivo this compound Neurotoxicity Study.
Caption: Troubleshooting Flowchart for Unexpected Neurotoxicity.
References
- 1. Mechanism of this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Mechanism of this compound-induced neurotoxicity - University of Sussex - Figshare [sussex.figshare.com]
- 3. 1742-Neurotoxicity associated with high dose this compound | eviQ [eviq.org.au]
- 4. This compound and neurologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Successful treatment of this compound-related neurotoxicity with corticosteroids, a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary cortical neuronal culture [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Primary culture and identification of neurons from cerebral cortex of newborn Sprague-Dawley rats [cjter.com]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound and its effect on cerebellum of suckling mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documentsdelivered.com [documentsdelivered.com]
- 12. Response and Toxicity to this compound Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.pfizer.com [cdn.pfizer.com]
- 14. Related Videos - Mechanism of this compound-induced neurotoxicity [visualize.jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Adjusting the neuron to astrocyte ratio with cytostatics in hippocampal cell cultures from postnatal rats: A comparison of cytarabino furanoside (AraC) and 5-fluoro-2’-deoxyuridine (FUdR) - PMC [pmc.ncbi.nlm.nih.gov]
Cytarabine Solution Stability & Storage: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cytarabine in solution and appropriate storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized stability data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for unopened this compound vials?
Unopened vials of this compound solution should be stored at a controlled room temperature between 15°C to 25°C (59°F to 77°F).[1][2] It is crucial to protect the vials from light and to not refrigerate or freeze them.[1][3]
Q2: How should I reconstitute lyophilized this compound powder?
Reconstitution should be performed using a suitable sterile diluent. For intravenous or subcutaneous administration, Bacteriostatic Water for Injection (BWFI) containing benzyl alcohol can be used, and the resulting solution may be stored at a controlled room temperature for up to 48 hours.[4] However, for high-dose or intrathecal administration, a preservative-free diluent such as 0.9% Sodium Chloride or Sterile Water for Injection must be used, and the solution should be used immediately.[4][5]
Q3: What is the stability of this compound after dilution in an infusion bag?
Chemical and physical stability of this compound diluted in 0.9% Sodium Chloride, 5% Dextrose in Water, or Water for Injection has been demonstrated for up to 8 days at room temperature (below 25°C) in both glass and plastic infusion bags.[4][6] From a microbiological standpoint, it is recommended to use the diluted solution immediately. If immediate use is not possible, the solution should generally be stored at 2-8°C for no longer than 24 hours unless prepared under validated aseptic conditions.[1]
Q4: What factors can cause this compound to degrade?
The primary factors influencing this compound stability are pH, temperature, and concentration. This compound is most stable in solutions with a neutral pH (around 6.9).[7] It is significantly more susceptible to degradation under alkaline conditions compared to acidic conditions.[7][8] Higher temperatures accelerate degradation, while lower concentrations (e.g., 1 mg/mL) tend to be more stable at room temperature than higher concentrations (e.g., 5 mg/mL and 10 mg/mL).[9][10] this compound is also sensitive to oxidative stress.[8]
Q5: What are the known incompatibilities of this compound?
This compound has been reported to be physically incompatible with heparin, insulin, 5-fluorouracil, and certain penicillins.[2][3] It is advisable not to mix this compound with other drugs in the same infusion container unless compatibility has been confirmed.
Troubleshooting Guide
Issue 1: My this compound solution has formed crystals or a precipitate.
-
Cause: This is often due to exposure to low temperatures.[1] The solubility of this compound is temperature-dependent, and refrigeration of concentrated solutions (e.g., 100 mg/mL) is not recommended.[7]
-
Solution: If crystallization occurs, you can redissolve the crystals by warming the vial to 55°C for no longer than 30 minutes, with gentle shaking, until the crystals dissolve completely.[1][11][12][13] Allow the solution to cool to room temperature before use.[1]
-
Action: Always visually inspect the solution for particulate matter before administration. If the crystals do not completely redissolve or if a persistent haze remains, the solution should be discarded.[1][4]
Issue 2: The this compound solution appears hazy or discolored.
-
Cause: A slight haze can indicate the beginning of precipitation or potential chemical degradation.[4] Discoloration may suggest chemical changes to the drug product.
-
Solution: Do not use the solution.[1] The solution should be clear and colorless.
-
Action: Discard the vial and prepare a fresh solution according to the manufacturer's instructions. Ensure that the storage conditions have been appropriate and that the expiration date has not passed.
Issue 3: I am observing a loss of potency in my experiments.
-
Cause: This could be due to the chemical degradation of this compound into its inactive metabolite, uracil arabinoside.[8] This degradation can be accelerated by improper storage temperature, exposure to light, or inappropriate pH of the solution.
-
Solution: Review your solution preparation and storage protocols. Ensure that solutions are prepared fresh, especially for critical experiments. If solutions need to be stored, validate the storage conditions.
-
Action: Verify the stability of your specific this compound concentration and diluent under your experimental conditions using a stability-indicating method like HPLC.
Data Presentation: Stability of Diluted this compound Solutions
The following tables summarize the chemical stability of this compound under various storage conditions. Chemical stability is generally defined as retaining at least 90% of the initial concentration.
Table 1: Stability of this compound in Polypropylene Syringes (Diluted in 0.9% NaCl)
| Concentration | Storage Temperature | Chemical Stability Duration |
| 1 mg/mL, 5 mg/mL, 10 mg/mL | 2-8°C | 28 days[9][10] |
| 1 mg/mL | 25°C | 14 days[9][10] |
| 5 mg/mL | 25°C | 8 days[9][10] |
| 10 mg/mL | 25°C | 5 days[9][10] |
Table 2: Stability of this compound in IV Bags and Bottles
| Concentration Range | Diluent | Container | Storage Temperature | Chemical Stability Duration |
| 0.04 - 4 mg/mL | 0.9% NaCl, 5% Dextrose, Water for Injection | Glass Bottles, Plastic IV Bags | Room Temperature | 8 days[1][4] |
| 8 - 32 mg/mL | 0.9% NaCl, 5% Dextrose | Glass Bottles, Plastic IV Bags | Room Temperature, 4°C | 7 days[2] |
Experimental Protocols
Protocol: Stability Testing of this compound Solution using HPLC
This protocol describes a general method for assessing the chemical stability of this compound in a solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
1. Objective: To quantify the concentration of this compound over time under specific storage conditions and detect the presence of its primary degradation product, uracil arabinoside.
2. Materials:
-
This compound solution to be tested
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250mm x 4.6mm, 5µm particle size)[14]
-
Mobile Phase: Acetonitrile and purified water (pH adjusted to 2.8 with orthophosphoric acid) in a 2:98 v/v ratio.[14]
-
This compound reference standard
-
Uracil arabinoside reference standard (if available)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
3. HPLC Method Parameters (Example):
-
Column: C18 (250mm x 4.6mm, 5µm)[14]
-
Mobile Phase: Acetonitrile:Water (pH 2.8) (2:98)[14]
-
Flow Rate: 0.7 mL/min[14]
-
Detection Wavelength: 280 nm[14]
-
Injection Volume: 20 µL[14]
-
Column Temperature: 30°C[15]
4. Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
From the stock solution, prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 25-150 µg/mL).[14]
-
-
Sample Preparation and Storage:
-
Prepare the this compound solution for stability testing at the desired concentration and in the desired diluent.
-
Dispense the solution into the appropriate storage containers (e.g., vials, syringes, infusion bags).
-
Store the containers under the specified conditions (e.g., 4°C, 25°C, protected from light).
-
-
Sample Analysis:
-
At each time point (e.g., Day 0, 1, 3, 7, 14, 28), withdraw an aliquot of the sample solution.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject the prepared sample into the HPLC system.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the test samples at each time point by interpolating from the calibration curve.
-
Calculate the percentage of the initial this compound concentration remaining at each time point. The stability limit is typically set at 90% of the initial concentration.
-
Monitor the chromatograms for the appearance and growth of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for handling common this compound solution issues.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. chemopet.co.uk [chemopet.co.uk]
- 4. globalrph.com [globalrph.com]
- 5. drugs.com [drugs.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. researchgate.net [researchgate.net]
- 9. Physical and chemical stability of this compound in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 12. DailyMed - this compound injection, solution [dailymed.nlm.nih.gov]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. researchgate.net [researchgate.net]
- 15. jidps.com [jidps.com]
Technical Support Center: Troubleshooting Inconsistent Results with Cytarabine
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting inconsistent results in cell culture experiments involving Cytarabine (Ara-C). The following sections are designed in a question-and-answer format to address specific issues, supported by data tables, detailed protocols, and explanatory diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the IC50 value of this compound for my cell line different from previously published results or my own previous experiments?
A1: IC50 values for this compound can show significant variability due to a range of factors:
-
Cell Line Authenticity and Passage Number: Cell lines can genetically drift over time and with increasing passage numbers, altering their sensitivity to drugs. It is critical to use low-passage, authenticated cells for experiments.
-
Experimental Conditions: Minor variations in cell seeding density, serum concentration in the media, and the duration of the assay can lead to different IC50 values.[1] A 1.5- to 3-fold variability is often considered normal, but larger differences may indicate technical issues.[1]
-
Cell Cycle Status: this compound is an S-phase specific drug, meaning it primarily kills cells undergoing DNA synthesis.[2][3] The proportion of cells in the S-phase at the time of treatment will heavily influence the observed cytotoxicity. Factors like cell density and time since the last passage can alter cell cycle distribution.
-
Development of Resistance: Continuous exposure to this compound can lead to the development of resistant cell populations.[4] Mechanisms of resistance include downregulation of the activating enzyme deoxycytidine kinase (DCK) or altered expression of nucleoside transporters.[4][5]
Q2: My this compound solution seems to have lost potency. How should I properly prepare and store it to ensure stability?
A2: The stability of this compound is critical for reproducible results. It is rapidly deactivated in serum by cytidine deaminase.[6]
-
Stock Solution Preparation: this compound is freely soluble in water.[7][8] Prepare high-concentration stock solutions in sterile water or 0.9% NaCl.
-
Storage: The highest chemical and physical stability for diluted this compound solutions is at 2-8°C.[9] At this temperature, solutions can be stable for up to 28 days.[9][10] At room temperature (25°C), stability decreases significantly, especially at higher concentrations.[9][10] For long-term storage, aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Do not store this compound at working concentrations in media containing serum for extended periods before use.
Q3: I see a high degree of cell death in my untreated control group or inconsistent effects at the same drug concentration.
A3: This issue often points to problems with experimental setup or cell health.
-
Cell Seeding Density: Seeding cells too sparsely can lead to poor growth and spontaneous cell death, while seeding too densely can cause cells to enter stationary phase, reducing their sensitivity to S-phase specific agents like this compound.[11] Optimize seeding density for your specific cell line to ensure they are in the logarithmic growth phase during treatment.
-
Edge Effects: In multi-well plates, wells on the outer edges are prone to evaporation, which can concentrate media components and drugs, leading to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.
-
Contamination: Mycoplasma or bacterial contamination can stress cells and significantly alter their response to drugs. Regularly test your cell cultures for contamination.
Q4: The level of apoptosis detected after this compound treatment is lower than expected or not reproducible.
A4: Detecting this compound-induced apoptosis requires careful timing and appropriate methodology.
-
Assay Timing: Apoptosis is a dynamic process. The optimal time point for detection can vary between cell lines. Morphological changes can be observed as early as 4 hours post-treatment in sensitive cell lines like U937 and HL60.[12] It is recommended to perform a time-course experiment (e.g., 4, 8, 24, 48 hours) to identify the peak apoptotic response for your specific model.[12][13]
-
Assay Method: Different apoptosis assays detect different stages of the process. Annexin V staining is an early marker, detecting phosphatidylserine externalization, and can show results sooner than methods like TUNEL, which detects later-stage DNA fragmentation.[12]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, which may precede apoptosis.[14] Analyzing the cell cycle profile alongside apoptosis can provide a more complete picture of the cellular response.
Data Presentation: Factors Influencing this compound Efficacy
Table 1: Reported IC50 Values of this compound in Various Leukemia Cell Lines
This table illustrates the inherent variability in sensitivity to this compound across different cell lines.
| Cell Line | Disease Type | Reported IC50 (µM) | Incubation Time (h) | Reference |
| MV4-11 (Parental) | AML | 0.26 | Not Specified | [4] |
| MV4-11 (Resistant) | AML | 3.37 | Not Specified | [4] |
| HL-60 | AML | Varies (Sensitive) | 24 - 72 | [15] |
| HL-60R (Resistant) | AML | No effect up to 50 µM | 24 - 72 | [15] |
| REH | ALL | ~3.2 | 24 | [16] |
| REH | ALL | ~0.4 | 48 | [16] |
| Molm14 | AML | ~0.02 - 0.1 | 48 | [17] |
| THP1 | AML | ~0.1 - 0.5 | 48 | [17] |
Table 2: this compound Solution Stability
This table provides guidance on the storage and stability of prepared this compound solutions.
| Concentration | Diluent | Storage Temp. | Chemical Stability | Reference |
| 1 mg/mL | 0.9% NaCl | 2-8°C | 28 days | [9] |
| 5 mg/mL | 0.9% NaCl | 2-8°C | 28 days | [9] |
| 10 mg/mL | 0.9% NaCl | 2-8°C | 28 days | [9] |
| 1 mg/mL | 0.9% NaCl | 25°C | 14 days | [10] |
| 5 mg/mL | 0.9% NaCl | 25°C | 8 days | [10] |
| 10 mg/mL | 0.9% NaCl | 25°C | 5 days | [10] |
| Various | H₂O, D5W, NaCl | Room Temp. | At least 8 days | [7][8] |
Visualizations: Pathways and Workflows
Caption: Mechanism of action for this compound (Ara-C).
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Leukemia cell lines (e.g., HL-60, MV4-11)
-
Complete culture medium (e.g., RPMI 1640 + 10% FBS)
-
This compound stock solution
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and viability check (e.g., using trypan blue). Dilute the cell suspension to the optimized seeding density (e.g., 1 x 10⁵ cells/mL) and seed 100 µL per well into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to acclimatize.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove 50 µL of media from each well and add 50 µL of the 2x drug dilutions. Include wells with medium only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 15 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % Viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.
Materials:
-
Treated and control cell suspensions
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the viability protocol for the predetermined optimal time point (e.g., 24 hours).[13]
-
Cell Harvesting: Collect the cells (including any floating cells in the supernatant) from each well or flask into separate tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL of cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: After incubation, add 400 µL of 1x Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.[13]
Data Analysis:
-
Create a quadrant dot plot using FITC (x-axis) and PI (y-axis) fluorescence.
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris
-
Calculate the percentage of cells in each quadrant to quantify the apoptotic response.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. This compound-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. globalrph.com [globalrph.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Physical and chemical stability of this compound in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of this compound (ARA-C) therapy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Evaluation of this compound-induced apoptosis in leukemic cell lines; utility of annexin V method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Mnk enhances apoptotic activity of this compound in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
Technical Support Center: Troubleshooting Poor Oral Bioavailability of Cytarabine in Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Cytarabine in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, typically less than 20%, is attributed to three main factors:[1][2]
-
Enzymatic Degradation: this compound is rapidly metabolized and inactivated by the enzyme cytidine deaminase (CDA), which is abundant in the gastrointestinal tract and liver.[3][4][5] This enzyme converts this compound into its inactive metabolite, uracil arabinoside (Ara-U).[4][6]
-
Poor Permeability: As a hydrophilic (water-soluble) molecule, this compound has low lipophilicity, which hinders its ability to efficiently pass through the lipid-based cell membranes of the intestinal epithelium.[7][8]
-
High First-Pass Metabolism: After absorption from the gut, this compound undergoes extensive metabolism in the liver before it can reach the systemic circulation, significantly reducing the amount of active drug available.[5][9]
Q2: How does Cytidine Deaminase (CDA) impact the oral delivery of this compound?
A2: Cytidine deaminase (CDA) is the key enzyme responsible for the inactivation of this compound.[10] It catalyzes the deamination of the 4-amino group of this compound, converting it to the inactive uracil derivative, Ara-U.[3][11] High levels of CDA in the gut and liver lead to rapid degradation of orally administered this compound, representing a major barrier to its therapeutic efficacy when delivered via this route.[5][12]
Q3: What is the role of deoxycytidine kinase (DCK) in this compound's mechanism of action?
A3: Deoxycytidine kinase (DCK) is a crucial enzyme for the activation of this compound.[11] It phosphorylates this compound to its monophosphate form, which is the first and rate-limiting step in its conversion to the active triphosphate form, Ara-CTP.[10][13] Ara-CTP is the cytotoxic metabolite that incorporates into DNA and inhibits DNA polymerase, leading to cell death. Therefore, the activity of DCK is essential for the therapeutic effect of this compound.
Q4: Are there any strategies currently being explored to improve the oral bioavailability of this compound?
A4: Yes, several promising strategies are under investigation to enhance the oral bioavailability of this compound. These include:
-
Prodrugs: Designing inactive derivatives of this compound that are more lipid-soluble and resistant to deamination. These prodrugs are converted to the active this compound form in the body. Examples include fatty acid conjugates and amino acid conjugates.[3][7][14]
-
Nanoformulations: Encapsulating this compound within nanoparticles (e.g., liposomes, niosomes, bilosomes) to protect it from enzymatic degradation in the GI tract and improve its absorption.[8][15][16]
Troubleshooting Guide
This guide provides insights into potential issues encountered during experiments aimed at improving the oral bioavailability of this compound and offers potential solutions.
Issue 1: Low Oral Bioavailability Observed with a Novel Prodrug or Formulation
Potential Causes and Troubleshooting Steps:
-
Inadequate Protection from Cytidine Deaminase (CDA): The prodrug or formulation may not be effectively shielding this compound from degradation by CDA.
-
Recommendation: Perform in vitro stability studies in simulated gastric and intestinal fluids containing CDA to assess the extent of degradation. Modify the prodrug design or formulation to enhance steric hindrance around the 4-amino group of this compound.
-
-
Poor Intestinal Permeability: The modification may not have sufficiently increased the lipophilicity of the compound to facilitate passive diffusion across the intestinal epithelium.
-
Recommendation: Evaluate the octanol-water partition coefficient (LogP) of the new entity. Conduct in vitro cell permeability assays (e.g., Caco-2 monolayers) to assess its transport across intestinal-like barriers.
-
-
First-Pass Metabolism: The prodrug might be rapidly metabolized in the liver after absorption.
-
Recommendation: Conduct in vitro metabolism studies using liver microsomes to identify potential metabolic pathways and the rate of degradation.
-
Issue 2: High Variability in Pharmacokinetic Data
Potential Causes and Troubleshooting Steps:
-
Inconsistent Formulation Properties: Variability in particle size, encapsulation efficiency, or drug loading of nanoformulations can lead to inconsistent absorption.
-
Recommendation: Implement stringent quality control measures to ensure batch-to-batch consistency of the formulation. Characterize each batch for key physicochemical properties.
-
-
Biological Variability in Animal Models: Differences in gastric emptying time, intestinal motility, and enzyme expression among individual animals can contribute to data variability.
-
Recommendation: Increase the number of animals per group to improve statistical power. Ensure proper fasting and handling of animals to minimize physiological variations.
-
Quantitative Data from Preclinical Studies
The following table summarizes pharmacokinetic data from various preclinical studies investigating novel oral formulations of this compound.
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Oral Ara-C Solution | Rat | - | - | - | - | 3.23 | [17] |
| PA-Ara Prodrug | Rat | - | - | - | - | 61.77 | [17] |
| LA-Ara Prodrug | Rat | - | - | - | - | 32.8-fold increase vs free Ara-C | [7] |
| YNK01 (Prodrug) | Human | 1200 mg | 3496 (AraC) | 23.2 (AraC) | - | 15.8 (metabolic) | [18] |
| CY-TINPs (Nano) | Rat | 10 mg/kg | 425,260 | - | 11,546,640 | - | [16] |
| This compound Solution | Rat | 10 mg/kg | 38,540 | - | - | - | [16] |
Note: Direct comparison between studies should be made with caution due to differences in experimental conditions, animal models, and analytical methods.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel this compound formulation.
Methodology:
-
Animal Model: Male Wistar rats (200-250 g) are typically used.[16]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Rats are fasted overnight (approximately 12 hours) with free access to water before drug administration.[3]
-
Drug Administration:
-
Oral Group: The novel this compound formulation is administered orally via gavage at a specific dose (e.g., 10 mg/kg).[16]
-
Intravenous (IV) Group: A solution of free this compound is administered intravenously via the tail vein to serve as a reference for bioavailability calculation.
-
-
Blood Sampling: Blood samples (approximately 0.5 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) into heparinized tubes.[3]
-
Plasma Preparation: Blood samples are centrifuged (e.g., 10,000 rpm for 5 minutes) to separate the plasma.[3] Plasma samples are stored at -20°C or lower until analysis.
-
Bioanalytical Method: The concentration of this compound and/or its metabolites in plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using appropriate software. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from a novel formulation in simulated physiological fluids.
Methodology:
-
Release Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8 or 7.4).
-
Apparatus: Use a standard dissolution apparatus (e.g., USP Apparatus 2 - paddle).
-
Procedure:
-
Place a known amount of the this compound formulation into the dissolution vessel containing the release medium.
-
Maintain the temperature at 37°C and a constant stirring speed.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain a constant volume.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method like HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations
This compound Metabolic Pathway
The following diagram illustrates the key metabolic steps of this compound, highlighting its activation and inactivation pathways.
Caption: Metabolic pathway of this compound activation and inactivation.
Troubleshooting Workflow for Low Oral Bioavailability
This diagram outlines a logical workflow for troubleshooting studies on oral this compound formulations.
Caption: A logical workflow for troubleshooting low oral bioavailability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 3. Rational design of a new this compound-based prodrug for highly efficient oral delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response and Toxicity to this compound Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly enhanced leukemia therapy and oral bioavailability from a novel amphiphilic prodrug of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Rational design of a new this compound-based prodrug for highly efficient oral delivery of this compound [ouci.dntb.gov.ua]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Genetic factors influencing this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA expression of genes involved in this compound metabolism and transport predicts this compound response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of cytidine deaminase activity on intrinsic resistance to this compound in carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytidine Deaminase Genotype and Toxicity of Cytosine Arabinoside Therapy in Children with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 15. Nanomedicines for Delivery of this compound: Effect of Carrier Structure and Spacer on the Anti-Lymphoma Efficacy | MDPI [mdpi.com]
- 16. Formulation, Optimization and Evaluation of this compound-Loaded Iron Oxide Nanoparticles: From In Vitro to In Vivo Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rational design of a new this compound-based prodrug for highly efficient oral delivery of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Oral this compound ocfosfate in acute myeloid leukemia and non-Hodgkin's lymphoma--phase I/II studies and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Efficacy: Cytarabine vs. Fludarabine in Hematological Malignancies
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy of established chemotherapeutic agents is paramount. This guide provides an objective comparison of Cytarabine and Fludarabine, two pivotal antimetabolite drugs used in the treatment of hematological cancers. We will delve into their mechanisms of action, present comparative experimental data, detail the protocols for key assays, and visualize the signaling pathways involved.
Introduction: Two Pillars of Leukemia Therapy
This compound (ara-C), a pyrimidine analog, and Fludarabine, a purine analog, are cornerstones in the treatment of various leukemias and lymphomas.[1][2] Both function as nucleoside analogs that disrupt DNA synthesis, leading to cell cycle arrest and apoptosis.[1][2] However, their distinct chemical structures and primary molecular targets result in different efficacy profiles and clinical applications. This guide aims to provide a comprehensive, data-driven comparison to inform research and development efforts.
Mechanism of Action: A Tale of Two Analogs
The cytotoxic effects of both this compound and Fludarabine are dependent on their intracellular conversion to their active triphosphate forms.
This compound: Once inside the cell, this compound is phosphorylated to its active form, this compound triphosphate (ara-CTP).[1] Ara-CTP primarily exerts its cytotoxic effect by inhibiting DNA polymerase.[1] Its incorporation into the growing DNA strand acts as a chain terminator, preventing further DNA elongation and halting DNA synthesis.[1] This disruption of DNA replication and repair mechanisms ultimately triggers apoptosis, particularly in rapidly dividing cancer cells.[1]
Fludarabine: Fludarabine is converted intracellularly to its active triphosphate, 2-fluoro-ara-ATP (F-ara-ATP).[3] F-ara-ATP has a dual mechanism of action. It inhibits DNA polymerase, similar to this compound, but also potently inhibits ribonucleotide reductase.[3] Ribonucleotide reductase is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting both DNA polymerase and the production of DNA precursors, Fludarabine delivers a powerful blow to DNA replication, leading to the induction of apoptosis.[3]
Comparative Efficacy: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and Fludarabine in various leukemia cell lines, providing a quantitative comparison of their cytotoxic potential. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11-P | Acute Myeloid Leukemia (AML) | 0.26[4] |
| MV4-11-R | This compound-Resistant AML | 3.37[4] |
| THP-1 | Acute Myeloid Leukemia (AML) | Varies with conditions[5] |
| KG-1 | Acute Myeloid Leukemia (AML) | Varies with conditions[1] |
| HL-60 | Acute Myeloid Leukemia (AML) | Varies with conditions[1] |
Table 2: IC50 Values of Fludarabine in Leukemia and Myeloma Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) [Converted] |
| RPMI 8226 | Multiple Myeloma | 1.54[3] | ~4.20 |
| MM.1S | Multiple Myeloma | 13.48[3][6] | ~36.78 |
| MM.1R | Multiple Myeloma | 33.79[3][6] | ~92.19 |
| U266 | Multiple Myeloma | 222.2[3] | ~606.18 |
| K562 | Chronic Myeloid Leukemia | 3.33[7] | ~9.09 |
| BL2 | B-cell Lymphoma | - | 0.36[2] |
| Dana | B-cell Lymphoma | - | 0.34[2] |
| KM3 | Multiple Myeloma | 0.36[8] | ~0.98 |
Conversion from µg/mL to µM for Fludarabine is based on a molecular weight of 367.21 g/mol .
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Drug Treatment: Add serial dilutions of this compound or Fludarabine to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using appropriate software.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat leukemia cells with this compound or Fludarabine at the desired concentrations and for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Fixation and Permeabilization: Fix and permeabilize the treated and control cells.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Staining (for indirect detection): If using an indirect method (e.g., BrdUTP), incubate the cells with a fluorescently labeled anti-BrdU antibody.
-
Counterstaining: Counterstain the cells with a DNA dye such as Propidium Iodide (PI) to visualize all nuclei.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit fluorescence, indicating DNA fragmentation.
Cell Cycle Analysis
This flow cytometry technique determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Fixation: Fix the treated and control cells in cold 70% ethanol to permeabilize the cell membrane.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.
-
DNA Staining: Stain the cells with a fluorescent DNA intercalating agent such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and Fludarabine, as well as a typical experimental workflow for their comparison.
Conclusion
This guide provides a comparative overview of this compound and Fludarabine, highlighting their distinct mechanisms of action and providing a framework for their experimental evaluation. While both are potent inducers of apoptosis in hematological malignancies, their differing molecular targets can lead to variations in efficacy depending on the specific cancer subtype and cellular context. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in the ongoing effort to optimize cancer chemotherapy. Further head-to-head comparative studies, particularly in a wider range of leukemia and lymphoma cell lines, will be crucial for a more comprehensive understanding of their relative therapeutic potential.
References
- 1. The sensitivity of acute myeloid leukemia cells to this compound is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fludarabine Inhibits KV1.3 Currents in Human B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance of leukemia cells to this compound chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effects of fludarabine on apoptosis and gene expression profile in multiple myeloma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Cytarabine's Effect on DNA Polymerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cytarabine's (Ara-C) performance in inhibiting DNA polymerase with other key nucleoside analog inhibitors, namely Gemcitabine and Fludarabine. The information presented is supported by experimental data to aid in research and drug development decisions.
Mechanism of Action: A Competitive Inhibition of DNA Synthesis
This compound, a pyrimidine analog, exerts its cytotoxic effects primarily through the inhibition of DNA synthesis. Upon cellular uptake, it is converted to its active triphosphate form, arabinosylcytosine triphosphate (ara-CTP). Ara-CTP structurally mimics the natural deoxycytidine triphosphate (dCTP) and acts as a competitive inhibitor for DNA polymerases.[1] Its incorporation into the growing DNA strand leads to chain termination, thereby halting DNA replication and repair processes.[1][2][3] This action is most prominent during the S phase of the cell cycle, making it particularly effective against rapidly dividing cancer cells.[1][2]
Comparative Efficacy of DNA Polymerase Inhibitors
The inhibitory potential of this compound and its alternatives, Gemcitabine and Fludarabine, on DNA polymerase activity has been quantified in various studies. The following table summarizes key inhibitory concentration (IC50) and inhibition constant (Ki) values for the active triphosphate forms of these drugs against different human DNA polymerases. Lower values indicate higher inhibitory potency.
| Drug (Active Form) | DNA Polymerase | Inhibition Constant (Ki) | IC50 | Reference |
| This compound (ara-CTP) | DNA Polymerase α | 1.5 µM | - | [4] |
| DNA Polymerase β | 7.6 µM | - | [4] | |
| DNA Polymerase δ | Not significantly inhibited at 100 µM | - | [5] | |
| Gemcitabine (dFdCTP) | DNA Synthesis (in vitro) | - | ~3 µM | [4] |
| Fludarabine (F-ara-ATP) | DNA Polymerase α | 1.1 µM | - | [6] |
| DNA Polymerase δ | 1.3 µM | - | [6] | |
| DNA Primase | 6.1 µM | 2.3 µM | [2] |
Note: The experimental conditions and the specific polymerase subtypes used in these studies may vary, affecting direct comparability.
Gemcitabine, another deoxycytidine analog, also inhibits DNA polymerase upon conversion to its triphosphate form (dFdCTP). A distinguishing feature of Gemcitabine is its "masked chain termination" mechanism. After its incorporation into the DNA strand, one additional nucleotide can be added, which effectively shields the analog from excision by proofreading exonucleases, leading to a more persistent inhibition of DNA synthesis.[3]
Fludarabine, a purine analog, is converted to F-ara-ATP, which inhibits multiple enzymes involved in DNA synthesis, including DNA polymerases α and δ, as well as ribonucleotide reductase.[6][7][8]
Experimental Protocols for Validation
The validation of DNA polymerase inhibition by this compound and other analogs typically involves in vitro assays that measure the incorporation of nucleotides into a DNA template.
Experimental Protocol: In Vitro DNA Polymerase Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of a compound on DNA polymerase activity.
1. Materials and Reagents:
- Purified human DNA polymerase (e.g., α, β, δ)
- Activated calf thymus DNA (as a template-primer)
- Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
- Radiolabeled dNTP (e.g., [³H]-dCTP or [α-³²P]-dCTP)
- Arabinosylcytosine triphosphate (ara-CTP) or other inhibitors
- Reaction buffer (containing Tris-HCl, MgCl₂, DTT, BSA)
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation fluid and counter
2. Assay Procedure:
- Reaction Setup: Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, and all four dNTPs, including the radiolabeled dNTP.
- Inhibitor Addition: Add varying concentrations of ara-CTP (or other inhibitors) to the reaction tubes. A control reaction without any inhibitor should be included.
- Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase to the mixture.
- Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.
- Reaction Termination: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized DNA.
- Filtration: Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.
- Washing: Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
- Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the DNA polymerase activity.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control reaction.
- Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
- For determining the inhibition constant (Ki), the assay is performed with varying concentrations of both the inhibitor and the natural substrate (dCTP). The data is then analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.
Signaling Pathways and Cellular Response to this compound-Induced DNA Damage
The inhibition of DNA polymerase by this compound leads to the accumulation of DNA strand breaks, which in turn activates cellular DNA damage response (DDR) pathways.
One of the key pathways activated is the ATR-Chk1 signaling cascade. ATR (Ataxia Telangiectasia and Rad3-related) is a sensor protein that recognizes stalled replication forks. Once activated, ATR phosphorylates and activates the checkpoint kinase Chk1, which in turn orchestrates cell cycle arrest, allowing time for DNA repair.
Furthermore, the presence of cytosolic DNA fragments resulting from extensive DNA damage can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This innate immune signaling pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, contributing to the anti-tumor immune response.
References
- 1. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer [frontiersin.org]
- 4. Effects of gemcitabine and araC on in vitro DNA synthesis mediated by the human breast cell DNA synthesome [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Combination strategies to promote sensitivity to this compound-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fludarabine inhibits DNA replication: a rationale for its use in the treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Standard-Dose vs. High-Dose Cytarabine in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Cytarabine, a cornerstone in the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML), is a cell cycle-specific antimetabolite that interferes with DNA synthesis. Its administration is broadly categorized into standard-dose and high-dose regimens, each with a distinct profile of efficacy and toxicity. This guide provides an objective comparison of these two approaches, supported by clinical data and detailed experimental protocols, to inform research and development.
Mechanism of Action: A Dose-Dependent Impact
This compound (Ara-C) is a pyrimidine nucleoside analog that, upon cellular uptake, is converted to its active triphosphate form, this compound triphosphate (Ara-CTP).[1][2][3] The primary mechanism of action involves the inhibition of DNA polymerase and the incorporation of Ara-CTP into the DNA strand.[1][4] This incorporation leads to chain termination, halting DNA replication and repair, and ultimately inducing cell death (apoptosis), particularly in rapidly dividing cells during the S-phase of the cell cycle.[3][4][5]
While this core mechanism applies to both dosing levels, high-dose this compound (HiDAC) is believed to exert additional anti-leukemic effects. Studies suggest that HiDAC can lead to a more profound and sustained depletion of intracellular deoxycytidine triphosphate (dCTP) pools, further crippling the cell's ability to synthesize DNA.[6] Furthermore, high-dose regimens may trigger alternative cell-death pathways, including the activation of the AMP-activated protein kinase (AMPK) and Forkhead Box O (FoxO) signaling cascade, promoting cell cycle arrest.[6]
Comparative Clinical Efficacy
The choice between standard and high-dose this compound often depends on the treatment phase (induction vs. consolidation), patient age, and risk stratification. While the standard "7+3" regimen has been a long-standing induction therapy, the role of HiDAC is more pronounced in consolidation for younger, fitter patients and in certain high-risk AML populations.
| Parameter | Standard-Dose this compound Regimens | High-Dose this compound (HiDAC) Regimens | Key Findings & Citations |
| Complete Remission (CR) Rate | ~36% - 70% (Induction) | ~60% - 83.6% (Induction/Consolidation) | HiDAC may offer higher single-induction CR rates.[7][8] However, one major trial found no difference in overall remission rates between standard and high-dose induction arms for younger adults.[9][10] |
| Overall Survival (OS) | Median: ~6.4 months (Older, high-risk patients) | Median: ~10.7 months (Older, high-risk patients) | In older, high-risk AML, an intensified this compound dose improved median OS.[7] For younger adults in consolidation, HiDAC improved 3-year OS (69.2% vs 50.8%).[11] |
| Event-Free Survival (EFS) / Relapse-Free Survival (RFS) | 3-Year EFS: 42.1% (Consolidation) | 3-Year EFS: 60.7% (Consolidation) | HiDAC consolidation significantly improved 3-year EFS in adult AML patients under 60.[11] A separate trial showed improved 5-year RFS with sequential high-dose therapy.[8] |
| Patient Population Benefit | Standard induction for most AML patients.[12][13] | Younger patients (<60 years) in consolidation.[11] May benefit older/high-risk patients willing to tolerate higher toxicity.[7] | The benefit of HiDAC in induction for younger patients is debated, with some trials showing no significant improvement over standard therapy.[9][10][14] |
Comparative Toxicity Profile
The primary limitation of dose intensification is a corresponding increase in the frequency and severity of adverse effects. Myelosuppression is the most common dose-limiting toxicity for both regimens, but HiDAC is uniquely associated with neurotoxicity and other severe side effects.
| Adverse Effect | Standard-Dose this compound | High-Dose this compound | Management & Notes |
| Myelosuppression | Severe and expected (anemia, neutropenia, thrombocytopenia).[15] | Profound and potentially prolonged myelosuppression.[16] | Requires close monitoring of blood counts and supportive care (transfusions, growth factors). |
| Gastrointestinal Toxicity | Common (nausea, vomiting, diarrhea, mucositis).[15][17] | More frequent and severe, with higher risk of colitis.[17][18] | Prophylactic antiemetics and meticulous oral hygiene are crucial. |
| Neurotoxicity | Rare at standard doses. | Significant risk of cerebellar toxicity (ataxia, slurred speech) and cerebral toxicity (confusion, seizures).[15][18] | A hallmark of HiDAC toxicity. Requires neurological assessment before each dose. More common in older patients and those with renal impairment.[17] |
| Ocular Toxicity | Generally mild conjunctivitis. | Common and can be severe (hemorrhagic conjunctivitis, corneal toxicity).[15][17] | Prophylactic steroid eye drops are mandatory to prevent chemical conjunctivitis.[17] |
| Pulmonary Toxicity | Rare. | Risk of non-cardiogenic pulmonary edema (ARDS).[17][18] | Patients should be monitored for dyspnea or cough. |
| This compound Syndrome | Can occur 6-12 hours post-administration (fever, myalgia, bone pain, rash).[17] | Can occur and may be more pronounced. | Can be prevented or treated with corticosteroids.[17] |
| Hepatic Toxicity | Transient elevation of liver enzymes.[17] | More frequent elevation of liver enzymes.[17] | Liver function tests should be monitored regularly. |
Experimental Protocols
Standard-Dose "7+3" Induction Regimen
This protocol is the historical standard for AML induction therapy.[12][19]
-
Objective: To achieve complete remission by eliminating the bulk of leukemic cells.
-
Methodology:
-
Supportive Care & Monitoring:
-
Monitoring: Daily complete blood count (CBC) with differential. Regular monitoring of renal and hepatic function.[21]
-
Prophylaxis: Allopurinol to prevent tumor lysis syndrome. Prophylactic anti-infectives may be considered during periods of severe neutropenia.
-
Bone Marrow Assessment: A bone marrow biopsy is typically performed around day 14 after the start of induction to assess for residual leukemia.[19]
-
High-Dose this compound (HiDAC) Consolidation Regimen
This protocol is commonly used as post-remission therapy in patients who have achieved CR, especially those under 60 with favorable or intermediate-risk AML.[19]
-
Objective: To eradicate minimal residual disease and prevent relapse.
-
Methodology:
-
Supportive Care & Monitoring:
-
Ocular Prophylaxis: Steroid eye drops (e.g., prednisolone or dexamethasone) are administered in each eye every 4-6 hours, starting before the first HiDAC dose and continuing for 24-48 hours after the last dose to prevent corneal toxicity.[17][21]
-
Neurological Assessment: A baseline neurological exam is performed, with checks for cerebellar signs (e.g., nystagmus, dysmetria, ataxia) before each HiDAC dose. Therapy is held or discontinued if significant neurotoxicity develops.[21]
-
General Monitoring: Frequent CBC, renal, and hepatic function monitoring. Dose adjustments are required for significant renal or hepatic impairment.[23]
-
Conclusion
The decision to use standard versus high-dose this compound is a complex one, balancing the potential for increased efficacy against a significant risk of greater toxicity. Standard-dose "7+3" remains a foundational induction regimen for AML. High-dose this compound has a more established role in the consolidation setting for younger, fit patients, where it has been shown to improve survival outcomes.[11] While some studies suggest a benefit for dose intensification in older or higher-risk populations, this comes at the cost of increased toxicity.[7] Recent large-scale trials have questioned the benefit of HiDAC during the initial induction phase for younger adults, indicating that more is not always better.[10] Future research will continue to refine which patient populations derive the most benefit from dose intensification, potentially through biomarker-driven strategies and novel combination therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Exploring the Antitumor Mechanism of High-Dose this compound through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ashpublications.org [ashpublications.org]
- 9. A randomized phase III study of standard versus high-dose this compound with or without vorinostat for AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standard versus high-dose this compound with or without vorinostat for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-dose this compound monotherapy is superior to standard-dose this compound- based multiagent sequential treatment cycle for consolidation treatment in adult (14-59 years) AML patients according to European Leukemia Net 2022 risk stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Know AML | Treatment [know-aml.com]
- 14. "A randomized phase III study of standard versus high-dose this compound w" by Guillermo Garcia-Manero, Nikolai A Podoltsev et al. [digitalcommons.providence.org]
- 15. What are the side effects of this compound? [synapse.patsnap.com]
- 16. media.leukaemiacare.org.uk [media.leukaemiacare.org.uk]
- 17. cancercareontario.ca [cancercareontario.ca]
- 18. cancerresearchuk.org [cancerresearchuk.org]
- 19. Acute Myeloid Leukemia (AML) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 20. droracle.ai [droracle.ai]
- 21. hse.ie [hse.ie]
- 22. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 23. uhs.nhs.uk [uhs.nhs.uk]
Liposomal Cytarabine Outperforms Standard Formulation in In Vivo Leukemia Models
A comprehensive in vivo comparison reveals that liposomal cytarabine, specifically the co-formulated daunorubicin and this compound liposome (CPX-351, Vyxeos®), demonstrates superior efficacy and a favorable pharmacokinetic profile compared to the standard "7+3" regimen of free this compound and daunorubicin in preclinical models of acute myeloid leukemia (AML). These findings, supported by extensive experimental data, highlight the potential of liposomal delivery to enhance the therapeutic index of established chemotherapeutic agents.
Liposomal encapsulation of this compound and daunorubicin in a synergistic 5:1 molar ratio has been shown to maintain this optimal ratio in vivo for extended periods, leading to preferential uptake by leukemic cells in the bone marrow and enhanced anti-tumor activity.[1][2][3] Preclinical studies in various murine models of leukemia have consistently demonstrated the superiority of the liposomal formulation over the conventional free-drug cocktail.[4][5]
Efficacy in Preclinical Models
In vivo studies utilizing xenograft models of human leukemia have provided compelling evidence for the enhanced efficacy of liposomal this compound. In a murine model engrafted with the CCRF-CEM leukemia cell line, CPX-351 achieved a 90% cell death rate.[1][6] Furthermore, in pediatric preclinical testing program models of acute lymphoblastic leukemia (ALL), CPX-351 treatment significantly extended the median event-free survival (EFS) compared to control groups.[7]
| Parameter | Liposomal this compound (CPX-351) | Standard this compound + Daunorubicin (7+3) | Animal Model | Reference |
| Median Event-Free Survival (EFS) | 34.3 days | 2.4 days (untreated control) | ALL-7 Xenograft Mice | [7] |
| Leukemia Cell Kill Rate | 90% | Not reported | CCRF-CEM Xenograft Mice | [1][6] |
| Overall Survival | Significantly increased | - | Murine Leukemia Models | [3] |
Pharmacokinetic Profile and Biodistribution
The improved efficacy of liposomal this compound is largely attributed to its distinct pharmacokinetic and biodistribution properties. Following intravenous administration in mice, CPX-351 maintains the 5:1 molar ratio of this compound to daunorubicin in both plasma and bone marrow for over 24 hours.[1][3][8] In stark contrast, the free drug cocktail is rapidly cleared from the plasma, with the molar ratio in the bone marrow fluctuating dramatically within hours of administration.[2]
Liposomal encapsulation also leads to preferential accumulation of the drugs in the bone marrow, the primary site of leukemic involvement.[9][10] Studies have shown that leukemic cells take up approximately twice as much of the liposomal lipid as normal bone marrow cells, resulting in significantly higher intracellular concentrations of this compound and daunorubicin in the target cancer cells.[1]
| Pharmacokinetic Parameter | Liposomal this compound (CPX-351) | Standard this compound + Daunorubicin | Tissue | Reference |
| Maintenance of 5:1 Molar Ratio | > 24 hours | Fluctuates rapidly | Plasma & Bone Marrow | [1][3] |
| Plasma Half-life | Markedly increased | Rapid clearance | Plasma | [10][11] |
| Drug Accumulation | Preferential accumulation | Less targeted | Bone Marrow | [2][9] |
Mechanism of Action and Cellular Uptake
The mechanism behind the enhanced efficacy of liposomal this compound involves its unique interaction with leukemia cells. CPX-351 is taken up by leukemic cells as intact liposomes through active processes.[6][9] This intracellular delivery mechanism is crucial as it bypasses P-glycoprotein efflux pumps, a common mechanism of chemotherapy resistance.[2][11] Once inside the cell, the liposome is disrupted, releasing the synergistic combination of this compound and daunorubicin to exert their cytotoxic effects.
This compound, a pyrimidine analog, inhibits DNA synthesis by terminating the elongation of the DNA chain. Daunorubicin, an anthracycline antibiotic, intercalates into DNA, inhibiting topoisomerase II and generating free radicals, ultimately leading to DNA damage and apoptosis. The co-delivery of these two agents in a synergistic ratio by the liposomal formulation maximizes their combined anti-leukemic effect.
Below is a diagram illustrating the proposed mechanism of action for liposomal this compound.
Caption: Mechanism of action of liposomal this compound.
Experimental Protocols
The in vivo comparison of liposomal versus standard this compound typically involves the use of immunodeficient mice xenografted with human leukemia cell lines or patient-derived blasts. A general experimental workflow is outlined below.
Animal Models
Immunodeficient mouse strains such as NOD/SCID or NSG are commonly used to allow for the engraftment of human leukemic cells.[7]
Leukemia Cell Engraftment
Mice are intravenously injected with a specified number of leukemia cells (e.g., CCRF-CEM, ALL-7). Engraftment is confirmed through methods like bioluminescence imaging or flow cytometry analysis of peripheral blood or bone marrow.
Treatment Regimen
Once leukemia is established, mice are randomized into treatment and control groups.
-
Liposomal this compound (CPX-351) Group: Receives intravenous injections of CPX-351 at a specified dose and schedule (e.g., Q2Dx3 - every two days for three doses).[7]
-
Standard this compound Group: Receives intravenous injections of a cocktail of free this compound and daunorubicin, often mimicking the clinical "7+3" regimen in terms of drug ratio and dosing schedule.
-
Control Group: Receives a vehicle control (e.g., saline).
Efficacy Assessment
Efficacy is evaluated based on several endpoints:
-
Overall Survival: Monitored daily, and survival curves are generated.
-
Event-Free Survival: Defined as the time to leukemia progression or death.[7]
-
Tumor Burden: Assessed periodically using methods like bioluminescence imaging, flow cytometry for leukemic cells in blood/bone marrow, or spleen/liver weight at the end of the study.
Toxicity Assessment
The safety profile is evaluated by monitoring:
-
Body weight changes.
-
Clinical signs of distress.
-
Complete blood counts to assess myelosuppression.
-
Histopathological analysis of major organs at the end of the study.
The following diagram depicts a typical experimental workflow for an in vivo comparison study.
Caption: In vivo experimental workflow.
References
- 1. The Role of CPX-351 in the Acute Myeloid Leukemia Treatment Landscape: Mechanism of Action, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPX-351: a nanoscale liposomal co-formulation of daunorubicin and this compound with unique biodistribution and tumor cell uptake properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-In-Man Study of CPX-351: A Liposomal Carrier Containing this compound and Daunorubicin in a Fixed 5:1 Molar Ratio for the Treatment of Relapsed and Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of CPX-351, (this compound:daunorubicin) liposome injection, against acute lymphoblastic leukemia (ALL) xenograft models of the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of CPX-351 (this compound/daunorubicin HCl) liposome injection in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase II, Multicenter, Randomized Trial of CPX-351 (this compound:daunorubicin) Liposome Injection versus Intensive Salvage Therapy in Adults with First Relapse AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CPX-351 (vyxeos) in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Biomarkers for Cytarabine Sensitivity
For researchers, scientists, and drug development professionals, identifying reliable biomarkers for Cytarabine (Ara-C) sensitivity is critical for advancing personalized medicine in oncology, particularly for hematological malignancies like Acute Myeloid Leukemia (AML). This guide provides a comparative overview of key biomarkers, detailed experimental protocols for their validation, and supporting data to aid in the design and interpretation of preclinical and clinical studies.
This compound, a deoxycytidine analog, has been a cornerstone of AML treatment for decades.[1] Its efficacy, however, is hampered by both intrinsic and acquired resistance. The cytotoxic activity of this compound is dependent on its transport into the cell and its subsequent conversion to the active triphosphate form, Ara-CTP.[2] Variations in the expression and activity of the proteins involved in this metabolic pathway are central to determining a patient's response to therapy.
Key Biomarkers in this compound Metabolism
The clinical efficacy of this compound is largely governed by three key proteins: a transporter responsible for its uptake and two enzymes that control its activation and inactivation.
-
Human Equilibrative Nucleoside Transporter 1 (hENT1): As a primary transporter, hENT1 (encoded by the SLC29A1 gene) facilitates the entry of this compound into the cell.[3][4] Low expression of hENT1 is a significant mechanism of resistance, as it limits the amount of drug available for intracellular activation.[5]
-
Deoxycytidine Kinase (dCK): This enzyme catalyzes the first and rate-limiting step in the activation of this compound, phosphorylating it to this compound monophosphate (Ara-CMP).[1] Reduced dCK expression or activity is strongly associated with this compound resistance.[6][7][8]
-
Cytidine Deaminase (CDA): This enzyme inactivates this compound by converting it to the non-toxic metabolite, uracil arabinoside (Ara-U).[3] High levels of CDA activity can lead to rapid drug degradation and resistance.[9][10][11]
The balance between the activating enzyme dCK and the inactivating enzyme CDA, along with the efficiency of the hENT1 transporter, creates a metabolic signature that can predict cellular sensitivity to this compound.
Comparative Performance of Biomarkers
Experimental data consistently demonstrates a correlation between the expression of these biomarkers and this compound sensitivity, measured by the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50).
| Biomarker | Expression Change in Resistant Cells | Method of Analysis | Finding | Reference |
| hENT1 | Decreased mRNA | qRT-PCR | Ara-C resistant AML patients expressed 3.0-fold lower hENT1 mRNA levels compared to sensitive patients. | [5][12] |
| hENT1 | Decreased mRNA | qRT-PCR | hENT1 mRNA expression and Ara-C sensitivity (LC50) were significantly correlated (r = -0.46, P = 0.001). | [5] |
| hENT1 | Lower Protein | Western Blot / IHC | Higher hENT1 expression was a significant factor influencing patient response and survival. | [13] |
| dCK | Decreased mRNA & Protein | Microarray, Western Blot | A severe defect in dCK expression was found in Ara-C resistant AML cell lines. | [8] |
| dCK | Gene Mutations | Sequencing | DCK mutations were detected in AML patients relapsing after high-dose this compound therapy. | [6] |
| dCK | Decreased Activity | Enzyme Assay | Acquired resistance in a leukemia cell line was associated with a decrease in dCK activity. | [10] |
| CDA | Increased Activity | Enzyme Assay | Intrinsic resistance in carcinoma cell lines was associated with significantly higher CDA activity compared to sensitive leukemia lines. | [10] |
| CDA | Gene Variants | Sequencing, qRT-PCR | Genetic variants in the CDA gene were significantly associated with its mRNA expression levels and Ara-C cytotoxicity. | [14] |
Experimental Validation Protocols
Validating these biomarkers requires robust and reproducible methodologies. Below are detailed protocols for quantifying biomarker expression at the mRNA and protein levels, as well as for assessing cellular sensitivity to this compound.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
This protocol is used to measure the mRNA expression levels of SLC29A1 (hENT1), DCK, and CDA.
-
Sample Collection & RNA Isolation:
-
Isolate mononuclear cells from patient bone marrow or peripheral blood using Ficoll-Hypaque density-gradient centrifugation.[2]
-
Alternatively, use established cancer cell lines.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, QIAGEN) according to the manufacturer's instructions. Ensure RNA integrity is assessed via gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Invitrogen) with oligo(dT) or random hexamer primers.
-
-
Real-Time PCR:
-
Prepare the reaction mix in a 20 µL volume containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Use validated primers for SLC29A1, DCK, CDA, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the PCR on a real-time thermal cycler with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Include a melt curve analysis to confirm the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Cq (ΔΔCq) method. The expression of the target gene is normalized to the housekeeping gene and then expressed relative to a calibrator sample (e.g., a control cell line or the median expression of a patient cohort).
-
Protocol 2: Western Blotting for Protein Expression
This protocol quantifies the protein levels of hENT1, dCK, and CDA.
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[15]
-
Scrape the cells, incubate the lysate on ice for 30 minutes with agitation, and then centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 3-5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[15]
-
Incubate the membrane with a primary antibody specific for hENT1, dCK, or CDA (diluted according to manufacturer's recommendation) overnight at 4°C.[15]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot on a digital imager or X-ray film.
-
-
Data Analysis:
-
Perform densitometry analysis using software like ImageJ. Normalize the band intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to compare protein expression across samples.
-
Protocol 3: In Vitro this compound Sensitivity Assay
This assay determines the IC50 or LC50 value of this compound for a given cell population.
-
Cell Seeding:
-
Culture leukemia cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere or stabilize overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound. The concentration range should be wide enough to span from no effect to complete cell death (e.g., 0.001 µM to 100 µM).[2]
-
Treat the cells with the varying concentrations of this compound and include a vehicle-only control (e.g., PBS or DMSO).
-
Incubate the plate for 72-96 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Viability Assessment (MTT or CellTiter-Glo Assay):
-
For MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO or a similar solvent and measure the absorbance at ~570 nm.[2]
-
For CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability. After a brief incubation, measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance or luminescence values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log-transformed drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.[17]
-
Conclusion
The validation of biomarkers for this compound sensitivity is a multifaceted process that integrates molecular biology and pharmacology. The expression and activity of hENT1, dCK, and CDA are robust indicators of cellular response to this compound. By employing standardized and rigorous experimental protocols, researchers can generate reliable data to stratify patients, predict therapeutic outcomes, and guide the development of novel strategies to overcome drug resistance in AML and other malignancies. The consistent correlation between lower hENT1/dCK expression or higher CDA expression and this compound resistance underscores their value as clinically relevant biomarkers.
References
- 1. Genetic factors influencing this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of predictive markers of this compound response in AML by integrative analysis of gene-expression profiles with multiple phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression of hENT1, dCK, CDA, dCMPD and topoisomerase IIα as an indicator of chemotherapy response in AML treated with this compound and daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. The human equilibrative nucleoside transporter 1 mediates in vitro this compound sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxycytidine Kinase (DCK) Mutations in Human Acute Myeloid Leukemia Resistant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downregulation of deoxycytidine kinase in this compound-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defective expression of deoxycytidine kinase in this compound-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to this compound and gemcitabine and in vitro selection of transduced cells after retroviral expression of cytidine deaminase in human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of cytidine deaminase activity on intrinsic resistance to this compound in carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and this compound: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Expression Levels of Human Equilibrative Nucleoside Transporter 1 and Deoxycytidine Kinase Enzyme as Prognostic Factors in Patients with Acute Myeloid Leukemia Treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytidine deaminase genetic variants influence RNA expression and this compound cytotoxicity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 17. Identification of predictive genetic signatures of this compound responsiveness using a 3D acute myeloid leukaemia model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cytarabine and Other Pyrimidine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of cytarabine with other prominent pyrimidine antagonists, including gemcitabine, 5-fluorouracil (5-FU), and decitabine. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on quantitative comparisons and detailed methodologies.
Introduction to Pyrimidine Antagonists
Pyrimidine antagonists are a class of chemotherapy agents that interfere with the synthesis of pyrimidine nucleosides, essential building blocks for DNA and RNA.[1] By mimicking the structure of natural pyrimidines, these drugs disrupt the replication and proliferation of rapidly dividing cells, a hallmark of cancer.[1] This guide will delve into the comparative efficacy of four key pyrimidine antagonists, providing researchers with the data necessary to inform future studies and drug development strategies.
Mechanisms of Action: A Comparative Overview
While all pyrimidine antagonists target nucleotide metabolism, their specific mechanisms of action and downstream effects vary, influencing their clinical utility across different malignancies.
This compound (ara-C): A cornerstone in the treatment of hematological malignancies, this compound is a deoxycytidine analog.[2][3] Upon intracellular conversion to its active triphosphate form (ara-CTP), it is incorporated into DNA.[2][3] The arabinose sugar moiety of this compound sterically hinders the rotation of the DNA chain, effectively halting DNA synthesis and inducing replication stress, which ultimately leads to cell death.[2][4]
Gemcitabine: Structurally similar to this compound, gemcitabine also functions as a deoxycytidine analog. Its active diphosphate and triphosphate metabolites inhibit ribonucleotide reductase and compete with dCTP for incorporation into DNA, respectively, leading to "masked chain termination" and apoptosis.[5][6]
5-Fluorouracil (5-FU): This drug exerts its cytotoxic effects through multiple mechanisms. Its metabolite, fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, leading to a depletion of thymidine and subsequent "thymineless death".[7][8] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, disrupting their normal functions.[8][9]
Decitabine: Decitabine, a deoxycytidine analog, acts as a hypomethylating agent.[1][10] By irreversibly inhibiting DNA methyltransferases, it leads to the re-expression of silenced tumor suppressor genes, inducing cell differentiation and apoptosis.[1][10][11]
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize quantitative data from studies directly comparing the efficacy of this compound with other pyrimidine antagonists.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Drug | Cell Line Panel | Average IC50 (µM) | Reference |
| This compound | 197 Lymphoblastoid Cell Lines | 8.4 ± 14.3 | [12] |
| Gemcitabine | 197 Lymphoblastoid Cell Lines | 0.0253 ± 0.0307 | [12] |
Note: In this large panel of lymphoblastoid cell lines, gemcitabine demonstrated significantly greater potency (lower IC50) than this compound.[12]
In Vivo Antitumor Activity: Human Tumor Xenografts
This table presents the percent inhibition of tumor growth in various human cancer xenograft models in mice.
| Drug | Tumor Xenograft Model | Dosing Schedule | Percent Tumor Growth Inhibition | Reference |
| This compound | LX-1 lung | Every 3 days x 4 | 62% | [6] |
| MX-1 mammary | Every 3 days x 4 | No significant activity | [6] | |
| CX-1 colon | Every 3 days x 4 | No significant activity | [6] | |
| PaCa-2 pancreatic | Every 3 days x 4 | No significant activity | [6] | |
| Gemcitabine | LX-1 lung | Every 3 days x 4 | 76% | [6] |
| MX-1 mammary | Every 3 days x 4 | 93% | [6] | |
| CX-1 colon | Every 3 days x 4 | 92% | [6] | |
| PaCa-2 pancreatic | Every 3 days x 4 | 69% | [6] |
Note: Gemcitabine demonstrated a broader spectrum of antitumor activity and greater efficacy against these solid tumor xenografts compared to this compound.[6]
Clinical Efficacy in Acute Myeloid Leukemia (AML)
This table compares the outcomes of low-dose this compound and decitabine in elderly patients with newly diagnosed AML.
| Treatment | Number of Patients | Median Overall Survival (OS) | Reference |
| Low-Dose this compound | 15 | 5.5 months | [2] |
| Decitabine | 15 | 5.5 months | [2] |
Note: In this pilot study, low-dose this compound and decitabine showed similar overall survival in elderly AML patients.[2]
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and a typical experimental workflow are provided below to further elucidate the mechanisms and evaluation of these drugs.
Caption: this compound's mechanism of action leading to cell death.
Caption: Gemcitabine's dual inhibitory mechanism on DNA synthesis.
Caption: The multifaceted mechanisms of 5-Fluorouracil's action.
Caption: Decitabine's epigenetic mechanism via DNA hypomethylation.
Caption: A generalized workflow for in vitro comparison of pyrimidine antagonists.
Experimental Protocols
Determination of IC50 Values using MTT Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of pyrimidine antagonists on adherent cancer cell lines.
1. Cell Preparation:
-
Culture adherent cancer cells in appropriate media until they reach logarithmic growth phase.
-
Trypsinize the cells, centrifuge, and resuspend in fresh medium to a concentration of 5-10 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate until cells adhere.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of the pyrimidine antagonists (e.g., this compound, gemcitabine, 5-FU) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solutions to create a range of desired concentrations.
-
Remove the culture medium from the 96-well plates and add 100 µL of medium containing the different drug concentrations to the respective wells. Include a solvent control (DMSO) and a no-drug control.
3. Incubation and Assay:
-
Incubate the plates for a predetermined period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.
-
Plot the percentage of viability against the drug concentration on a logarithmic scale.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using non-linear regression analysis.
In Vivo Tumor Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of pyrimidine antagonists using human tumor xenografts in immunocompromised mice.
1. Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Treatment Administration:
-
Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, this compound, gemcitabine) with a sufficient number of animals per group (e.g., n=8-10).
-
Prepare the pyrimidine antagonists in a sterile vehicle suitable for administration (e.g., saline).
-
Administer the drugs to the mice according to a predetermined schedule (e.g., intravenously or intraperitoneally, every 3 days for 4 cycles), based on the specific drug's pharmacokinetics and maximum tolerated dose.
3. Monitoring and Data Collection:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals throughout the study.
4. Endpoint and Data Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or at a specific time point.
-
Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences in tumor growth between the treatment groups.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other key pyrimidine antagonists. The presented data highlights that while these drugs share a common overarching mechanism, their specific molecular targets and resulting biological activities lead to differential efficacy across various cancer types. Gemcitabine often demonstrates broader and more potent activity against solid tumors in preclinical models, whereas this compound remains a critical agent for hematological malignancies. Decitabine offers a distinct epigenetic-based mechanism that shows comparable efficacy to low-dose this compound in certain patient populations. The choice of a pyrimidine antagonist for therapeutic development or clinical application should be guided by the specific cancer type, its molecular characteristics, and the desired therapeutic outcome. The provided experimental protocols offer a foundation for further comparative studies to elucidate the nuanced differences between these important anticancer agents.
References
- 1. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Combination strategies to promote sensitivity to this compound-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Comparison of the antitumor activity of gemcitabine and ara-C in a panel of human breast, colon, lung and pancreatic xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decitabine - Wikipedia [en.wikipedia.org]
- 12. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Cytarabine
For researchers, scientists, and drug development professionals, ensuring safety during the handling of cytotoxic agents like Cytarabine is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure to this compound.[1][2] Below is a summary of recommended PPE when handling this cytotoxic drug.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves is recommended.[3][4] One pair should be worn under the gown cuff and the other over.[3] | Provides a robust barrier against skin contact.[1] Changing gloves immediately if they become damaged or contaminated is crucial.[3] |
| Gowns | Disposable, long-sleeved, solid-front gowns made of a low-lint, polyethylene-coated fabric.[3] | Protects clothing and skin from splashes and spills.[1] Gowns should be changed every two to three hours or immediately upon contamination.[4] |
| Eye and Face Protection | Safety goggles or a full-face shield should be worn whenever there is a risk of splashing or aerosol generation.[1][3] | Protects mucous membranes of the eyes from exposure.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of inhaling airborne particles or aerosols, such as during spill cleanup or compounding.[2][3] | Prevents inhalation of the cytotoxic agent.[1] |
| Shoe Covers | Recommended when there is a potential for spills to contaminate the floor.[4] | Prevents the spread of contamination outside of the handling area. |
Operational and Disposal Plans
A clear, step-by-step workflow is critical for the safe handling and disposal of this compound.
Experimental Workflow for Safe Handling and Disposal of this compound
Caption: This diagram outlines the key steps for the safe preparation, handling, disposal, and spill management of this compound.
Detailed Methodologies
Preparation:
-
Donning PPE: Before handling this compound, put on all required personal protective equipment as detailed in the table above.
-
Work Area Preparation: Prepare a designated workspace, preferably within a biological safety cabinet (BSC) or a ventilated fume hood.[5][6] Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.[2]
-
Reconstitution: If working with a powdered form, reconstitute this compound according to the manufacturer's instructions within the BSC to minimize aerosol generation.[7]
Handling and Administration:
-
Safe Syringe Techniques: Use syringes and IV sets with Luer-Lok™ fittings to prevent accidental disconnection and leakage.
-
Aerosol Prevention: Take care to avoid the generation of aerosols. When expelling air from a syringe, do so into a sterile vial or other contained system.
Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area to prevent further exposure.[1]
-
PPE for Cleanup: Personnel involved in the cleanup must wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[4]
-
Containment and Cleanup: Use a cytotoxic spill kit to absorb and contain the spill.[1][8] For liquid spills, use absorbent pads. For powder spills, gently cover with a wetted absorbent material to avoid creating dust.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate deactivating agent, followed by a neutral detergent and water.
-
Disposal of Spill Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.[1]
Disposal Plan:
-
Segregation at Source: All items that come into contact with this compound, including empty vials, syringes, needles, contaminated PPE, and cleaning materials, must be segregated at the point of use into clearly labeled, puncture-proof, and leak-proof cytotoxic waste containers.[9] These containers are typically color-coded, often with a purple lid or label.[8][10]
-
Storage: Store cytotoxic waste in a secure, designated area away from general waste and patient areas.[9]
-
Final Disposal: The disposal of cytotoxic waste must be handled by a licensed contractor.[9] The preferred method of destruction is high-temperature incineration to ensure the complete breakdown of the cytotoxic compounds.[7][9][10] Never dispose of this compound or its waste in regular trash or down the drain.[7]
References
- 1. ipservices.care [ipservices.care]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. halyardhealth.com [halyardhealth.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. tribioscience.com [tribioscience.com]
- 6. med.uio.no [med.uio.no]
- 7. obaid.info [obaid.info]
- 8. patientinfolibrary.royalmarsden.nhs.uk [patientinfolibrary.royalmarsden.nhs.uk]
- 9. biowastetn.com [biowastetn.com]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
